CK2-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |
InChI Key |
RKCZDZMCIPPVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Dual Mechanisms of CK2-IN-10: A Tale of Two Inhibitors
The designation CK2-IN-10 refers to two distinct molecular entities that inhibit Protein Kinase CK2 through fundamentally different mechanisms. One is a potent, ATP-competitive inhibitor, while the other functions as an allosteric modulator. This guide provides an in-depth technical overview of both compounds, catering to researchers, scientists, and drug development professionals.
Entity 1: this compound (Hou et al.), An ATP-Competitive Inhibitor
This compound, a 4-(2-aminothiazol-5-yl)benzoate derivative, was identified through structure-based virtual screening and subsequent chemical optimization. It exhibits potent inhibition of CK2 by directly competing with ATP for binding to the kinase's active site.
Mechanism of Action
This compound (Hou et al.) functions as a classical ATP-competitive inhibitor. Its scaffold is designed to fit within the ATP-binding pocket of the CK2α and CK2α' catalytic subunits. The inhibitor forms key interactions with amino acid residues in the hinge region and with the conserved Lys68, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of CK2 substrates. This disruption of catalytic activity leads to the downstream inhibition of CK2-mediated signaling pathways.
Quantitative Data
| Parameter | Value | Target | Reference |
| IC50 | 32 nM | CK2α | [1] |
| IC50 | 46 nM | CK2α' | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol):
A common method to determine the IC50 value of an ATP-competitive inhibitor is a radiometric kinase assay.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CK2α or CK2α', a specific peptide substrate (e.g., RRRADDSDDDDD), and the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (General Protocol):
To assess the anti-proliferative effects of the inhibitor on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) by plotting the percentage of viable cells against the inhibitor concentration.
Visualizations
Entity 2: this compound (Compound 31), An Allosteric Inhibitor
This compound was identified through a structure-based virtual screening of a fragment library and is characterized as a non-ATP-competitive, allosteric inhibitor of CK2.[2][3]
Mechanism of Action
This compound (Compound 31) exerts its inhibitory effect by binding to a distinct allosteric site on the CK2α subunit known as the αD pocket.[2] This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic activity without directly competing with ATP. The uracil (B121893) moiety of the compound forms polar interactions with Val162 and Asn118, while the phenyl group occupies a hydrophobic pocket.[2] This allosteric modulation provides a different avenue for achieving CK2 inhibition, potentially offering improved selectivity over ATP-competitive inhibitors.
Quantitative Data
| Parameter | Value | Target/Assay | Reference |
| IC50 | 13.0 μM | CK2α (non-ATP competitive) | [2][3] |
| IC50 | 23.1 μM | A549 cancer cell proliferation | [2][3] |
Experimental Protocols
Determining Non-ATP Competitive Inhibition (Kinetic Analysis):
-
Kinase Assay Setup: Perform a series of radiometric or fluorescence-based kinase assays as described previously.
-
Varying Substrate Concentrations: In separate sets of experiments, keep the concentration of this compound (Compound 31) constant while varying the concentration of ATP. In another set, keep the inhibitor concentration constant and vary the concentration of the peptide substrate.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a non-competitive inhibitor, increasing inhibitor concentrations will result in a series of lines with different y-intercepts (1/Vmax) but the same x-intercept (-1/Km), indicating that the inhibitor does not affect substrate binding but reduces the maximum reaction velocity.
Virtual Screening for Allosteric Inhibitors (General Workflow):
-
Target Preparation: Utilize a crystal structure of CK2α with a known ligand bound to the allosteric αD pocket.
-
Pharmacophore Modeling: Generate a structure-based pharmacophore model that captures the key chemical features required for binding to the αD pocket.
-
Database Screening: Screen a chemical fragment library (e.g., ChemBridge) against the pharmacophore model to identify initial hits.
-
Molecular Docking and Scoring: Perform molecular docking of the hit fragments into the αD pocket and use a scoring function (e.g., Alloscore) to predict binding affinity and rank the candidates.
-
In Vitro Validation: Experimentally test the top-ranked compounds for their ability to inhibit CK2 in a non-ATP-competitive manner.
Visualizations
CK2 Signaling Pathways
CK2 is a pleiotropic kinase involved in numerous cellular processes critical for cell growth, proliferation, and survival. Its inhibition by compounds like this compound can impact multiple downstream signaling cascades.
References
CK2-IN-10: A Technical Guide to an ATP-Competitive Inhibitor of Protein Kinase CK2
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in a wide range of human diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CK2-IN-10, a potent, ATP-competitive inhibitor of CK2. We detail its mechanism of action, present its biochemical potency and kinase selectivity profile in structured tables, and provide detailed experimental protocols for its characterization. Furthermore, this guide illustrates key concepts and pathways using Graphviz diagrams to facilitate a deeper understanding of this compound as a research tool and potential therapeutic agent.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a ubiquitous and highly conserved enzyme essential for cell viability.[1] It typically exists as a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] Unlike most kinases, CK2 is considered constitutively active, not requiring specific upstream phosphorylation or signaling events for its function.[2] CK2 phosphorylates hundreds of protein substrates, positioning it as a master regulator of complex signaling networks.[3][4] Its activity is crucial in modulating key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[1][4] Elevated CK2 levels are observed in numerous cancers, where it contributes to tumor progression by promoting cell proliferation and suppressing apoptosis, making it a prime target for anticancer drug development.[5][6]
This compound: Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of CK2. This mechanism involves the reversible binding of the inhibitor to the ATP-binding pocket on the catalytic subunits of the kinase. By occupying this site, this compound directly prevents the binding of the endogenous co-factor, adenosine (B11128) triphosphate (ATP), thereby blocking the transfer of the γ-phosphate to CK2 substrates and inhibiting downstream signaling.
While detailed co-crystal structures of this compound are not publicly available, the binding mode of ATP-competitive inhibitors in CK2 is well-understood. These inhibitors typically form hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. For instance, the well-studied CK2 inhibitor CX-4945 interacts with the backbone of Val116 in the hinge region.[7] Additional affinity and selectivity are achieved through hydrophobic and electrostatic interactions with other residues within the active site.[7]
Note: Some commercial suppliers have categorized this compound as an allosteric inhibitor. However, publicly available biochemical data, including its potent, low-nanomolar IC50 values, are characteristic of an ATP-competitive mechanism of action, which is the focus of this guide.
Caption: ATP-Competitive Inhibition of CK2 by this compound.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through biochemical assays. The data are summarized below for clarity and ease of comparison.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
|---|---|
| CK2α | 32 |
| CK2α' | 46 |
Table 2: Kinase Selectivity Profile of this compound
| Inhibitor Concentration | Kinase Panel | Results |
|---|---|---|
| 30 nM | 70 Kinases | >75% inhibition of DYRK1B and FLT3 |
| 300 nM | 70 Kinases | >50% inhibition of 9 kinases (excluding CK2α/α') |
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | Effect |
|---|---|---|
| A549 | Lung Cancer | Potent Cytotoxicity |
| HCT-116 | Colorectal Cancer | Potent Cytotoxicity |
| MCF-7 | Breast Cancer | Potent Cytotoxicity |
Specific GI50/IC50 values for cellular activity are not publicly available at this time.
Key Signaling Pathway: PI3K/Akt Modulation
CK2 is a positive regulator of the PI3K/Akt/mTOR pathway, a signaling cascade fundamental to cell survival and proliferation.[1][3] CK2 can directly phosphorylate the kinase Akt1 at a non-canonical site, Serine 129 (S129).[8] This phosphorylation event enhances Akt's catalytic activity, promoting downstream signaling that inhibits apoptosis and drives cell growth.[8][9] By inhibiting CK2, this compound prevents the phosphorylation of Akt at S129, leading to a downregulation of this pro-survival pathway. This represents a key mechanism through which CK2 inhibitors exert their anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Inhibition of the CK2/Akt Pro-Survival Pathway by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the biochemical and cellular characterization of this compound.
Biochemical Kinase Assay (Radiometric Filter-Binding)
This assay quantifies the enzymatic activity of CK2 by measuring the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
100 µM non-radioactive ATP
-
This compound (serial dilutions in DMSO)
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a master mix containing Kinase Assay Buffer, CK2 enzyme, and peptide substrate.
-
In a 96-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 24 µL of the master mix to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of Kinase Assay Buffer containing [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the plate at 30°C for 20-30 minutes.
-
Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a sheet of P81 filter paper.
-
Wash the P81 paper extensively (e.g., 4 x 5 minutes) with Stop Solution to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity for each spot using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for IC50 Determination using a Radiometric Assay.
Cell Viability Assay (CCK-8/WST-8)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% maximal inhibition of growth).[10]
Western Blot for Cellular Target Engagement
This protocol is used to detect the phosphorylation status of a known CK2 substrate (e.g., Akt at S129) in cells following inhibitor treatment.
Materials:
-
Cancer cell line
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt S129, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running/transfer buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phospho-protein signal.
Conclusion
This compound is a potent and valuable chemical probe for the study of Protein Kinase CK2. Its ATP-competitive mechanism of action, well-defined biochemical potency, and activity in cellular contexts make it a powerful tool for elucidating the complex roles of CK2 in cell signaling and disease. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of CK2 biology and the development of novel therapeutic strategies targeting this critical kinase.
References
- 1. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 9. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of Protein Kinase CK2 Inhibition in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the role of CK2 in key cell signaling pathways and the impact of its inhibition. While specific data for a compound designated "CK2-IN-10" is not publicly available, this document will focus on the effects of well-characterized, potent, and selective CK2 inhibitors to provide a comprehensive understanding of the therapeutic potential of targeting this kinase. We will explore its mechanism of action, present quantitative data for representative inhibitors, detail essential experimental protocols, and visualize the affected signaling cascades.
Introduction to Protein Kinase CK2
CK2 is a highly conserved and ubiquitously expressed kinase, typically existing as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits.[3][4] Unlike most kinases, CK2 is constitutively active and does not require specific upstream activation, allowing it to act as a master regulator of numerous signaling pathways.[3] Its extensive number of substrates, estimated to be over 300, underscores its pleiotropic effects on cellular function.[1] In cancer, elevated CK2 levels are associated with poor prognosis and contribute to the maintenance of the malignant phenotype by promoting cell proliferation, suppressing apoptosis, and enhancing angiogenesis.[2]
Mechanism of Action of CK2 Inhibitors
The majority of small molecule CK2 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the catalytic subunits (CK2α and CK2α').[1] This binding prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby blocking the downstream signaling events that are dependent on CK2 activity. Inhibition of CK2 disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2]
Quantitative Data on CK2 Inhibitors
The potency and selectivity of CK2 inhibitors are critical for their therapeutic efficacy and to minimize off-target effects. The following tables summarize key quantitative data for several well-characterized CK2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Conditions |
| CK2 Inhibitor 2 | CK2 | IC50: 0.66 nM | Not Specified |
| CX-4945 (Silmitasertib) | CK2α | IC50: 1 nM | Not Specified |
| DMAT | CK2 | Ki: 0.04 µM | Not Specified |
| TBB | CK2 | Not Specified | Not Specified |
| Quinalizarin | CK2 holoenzyme | IC50: 0.15 µM | Not Specified |
| Quinalizarin | CK2α | IC50: 1.35 µM | Not Specified |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant.
Table 2: Cellular Activity of Selected CK2 Inhibitors
| Inhibitor | Cell Line | Effect | Concentration |
| CK2 Inhibitor 2 | PC-3 (Prostate Cancer) | Antiproliferative (IC50) | 4.53 µM |
| CK2 Inhibitor 2 | HCT-116 (Colon Cancer) | Antiproliferative (IC50) | 3.07 µM |
| CK2 Inhibitor 2 | MCF-7 (Breast Cancer) | Antiproliferative (IC50) | 7.50 µM |
| CK2 Inhibitor 2 | HCT-116 (Colon Cancer) | 55% Apoptosis | 20 µM (24 hours) |
| CX-4945 (Silmitasertib) | BT-474 (Breast Cancer Xenograft) | 88% Tumor Growth Inhibition | 25 mg/kg, twice daily |
| CX-4945 (Silmitasertib) | BT-474 (Breast Cancer Xenograft) | 97% Tumor Growth Inhibition | 75 mg/kg, twice daily |
Core Signaling Pathways Modulated by CK2 Inhibition
CK2 exerts its pro-survival effects by modulating several critical signaling pathways. Inhibition of CK2 can therefore have profound anti-cancer effects by disrupting these pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple points. It directly phosphorylates Akt1 at Serine 129, which enhances its kinase activity.[5] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K pathway.[6] Inhibition of CK2 leads to decreased phosphorylation of Akt and its downstream effectors, such as mTOR, resulting in reduced cell growth and proliferation.[7]
The NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. CK2 activates the NF-κB pathway through several mechanisms. It can phosphorylate the inhibitor of NF-κB, IκBα, which targets it for proteasomal degradation.[8] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-survival genes. CK2 can also directly phosphorylate the p65 subunit at Serine 529, enhancing its transcriptional activity.[9] Inhibition of CK2 suppresses NF-κB activation by preventing IκBα degradation and reducing p65 activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of CK2 inhibitors on cell signaling and function.
Western Blot Analysis of Akt Phosphorylation
This protocol is for detecting changes in the phosphorylation of Akt at Serine 129 following treatment with a CK2 inhibitor.
Materials:
-
Cell line of interest
-
Complete growth medium
-
CK2 inhibitor (e.g., CX-4945) and vehicle control (DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser129), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the CK2 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-GAPDH antibodies to confirm equal loading.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies apoptosis induced by a CK2 inhibitor using flow cytometry.
Materials:
-
Cell line of interest
-
Complete growth medium
-
CK2 inhibitor and vehicle control (DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the CK2 inhibitor or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Conclusion
Protein Kinase CK2 is a pivotal regulator of multiple signaling pathways that are fundamental to cancer cell survival and proliferation. The inhibition of CK2 represents a promising therapeutic strategy. While the specific inhibitor this compound remains to be characterized in the public domain, the wealth of data on other potent and selective CK2 inhibitors provides a strong rationale for the continued development of compounds targeting this kinase. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of CK2 and the therapeutic potential of its inhibitors. Further research into novel CK2 inhibitors is warranted to expand the arsenal (B13267) of targeted cancer therapies.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CK2 Chemical Probes: Past, Present, and Future [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The impact of PTEN regulation by CK2 on PI3K-dependent signaling and leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
CK2-IN-10: A Technical Guide on its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its established role in promoting cell proliferation, survival, and angiogenesis, while concurrently inhibiting apoptosis, renders it a compelling target for therapeutic intervention in oncology.[1][2] The dysregulation of CK2 is associated with the progression of numerous cancers, and its inhibition has been shown to effectively reduce tumor growth.[2][3] This technical guide focuses on CK2-IN-10 (also known as Casein Kinase II Inhibitor VIII), a potent and selective inhibitor of CK2, and its effects on cancer cell proliferation.
This compound is a cell-permeable thiazolamide compound that acts as a reversible and ATP-competitive inhibitor of CK2.[4] It demonstrates significant potency against the catalytic subunits of CK2, as well as inhibitory activity against other kinases such as DYRK1B and Flt-3.[4][5] This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.
Quantitative Data
The inhibitory activity of this compound has been characterized both biochemically and in cell-based assays. The following tables summarize the available quantitative data.
| Target | IC50 Value | Assay Type |
| CK2α | 32 nM[4][6][7] | Biochemical Kinase Assay |
| CK2α' | 46 nM[4][6][7] | Biochemical Kinase Assay |
| DYRK1B | Inhibition >75% at 30 nM[7] | Biochemical Kinase Assay |
| Flt-3 | Inhibition >75% at 30 nM[7] | Biochemical Kinase Assay |
Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, the CK2α and CK2α' subunits, as well as its significant activity against other kinases.
| Cancer Cell Line | Cancer Type | IC50 Value |
| HCT-116 | Colorectal Carcinoma | 1.6 µM[4] |
| MCF-7 | Breast Adenocarcinoma | 2.4 µM[4] |
| A549 | Lung Carcinoma | 2.6 µM[4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the IC50 values of this compound in various human cancer cell lines, demonstrating its cytotoxic effects.
Signaling Pathways Modulated by CK2
CK2 is a central node in several signaling pathways that are critical for cancer cell proliferation and survival.[3][8] Inhibition of CK2 by compounds such as this compound can disrupt these pathways, leading to cell cycle arrest and apoptosis.
Caption: Major signaling pathways regulated by CK2 and inhibited by this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effect of this compound on cancer cell proliferation. These protocols can be adapted for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cell proliferation assay.
Western Blot Analysis of CK2 Pathway Inhibition
Western blotting can be used to assess the effect of this compound on the phosphorylation of key downstream targets of CK2, such as Akt (at Ser129).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser129), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for Western Blot analysis of CK2 pathway inhibition.
Conclusion
This compound is a potent inhibitor of Protein Kinase CK2 with demonstrated anti-proliferative effects across various cancer cell lines. Its ability to target a key driver of oncogenesis makes it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this guide provide a framework for researchers to investigate the effects of this compound and other novel CK2 inhibitors on cancer cell proliferation and to elucidate their mechanisms of action. Further studies are warranted to explore the full therapeutic potential of this compound in preclinical cancer models.
References
- 1. Ck2 inhibitor 10 | 1361229-76-6 | LEC22976 | Biosynth [biosynth.com]
- 2. adipogen.com [adipogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Casein Kinase II Inhibitor VIII The Casein Kinase II Inhibitor VIII controls the biological activity of Casein Kinase II. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CK2 Inhibitor 10 [cogershop.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. CK2 inhibitor 10 CAS#: 1361229-76-6 [chemicalbook.com]
An In-depth Technical Guide to the Discovery and Synthesis of CK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective Protein Kinase CK2 inhibitor, CK2-IN-10. CK2 is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, and its dysregulation has been implicated in a variety of diseases, particularly cancer. This compound, identified as 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid, is a potent, ATP-competitive inhibitor of CK2. This document details the synthetic route for this compound, its inhibitory activity against CK2 and other kinases, and its effects on cancer cell proliferation. Standardized experimental protocols for key biological assays are also provided to facilitate further research and development.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular functions, including cell cycle control, DNA repair, and the regulation of circadian rhythms. Unlike many other kinases, CK2 is constitutively active and is typically found as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits. The dysregulation of CK2 activity has been strongly linked to tumorigenesis, as it can promote cell proliferation and suppress apoptosis. This makes CK2 a compelling therapeutic target for the development of novel anticancer agents.
Discovery of this compound
This compound, also known as 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid, was identified through structure-based drug design efforts aimed at developing potent and selective inhibitors of CK2 with novel phenyl-azole scaffolds.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is outlined below. This protocol is based on established methods for the synthesis of similar thiazole (B1198619) derivatives.
Reagents and Materials
-
4-Acetylbenzoic acid
-
Dimethyl oxalate
-
Sodium methoxide
-
Methanol
-
Acetic acid
-
Ethyl acetate (B1210297)
-
4-Methoxybenzoyl chloride
-
Thionyl chloride
-
Acetonitrile
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
Synthetic Protocol
Step 1: Synthesis of (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid
-
To a solution of sodium methoxide, freshly prepared from sodium in methanol, add dimethyl oxalate.
-
Heat the mixture and add 4-acetylbenzoic acid under stirring.
-
Continue heating the reaction mixture overnight.
-
Filter the resulting precipitate and wash with petroleum ether and toluene (B28343) to obtain the product.
Step 2: Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid
-
Dissolve the product from Step 1 in ethanol and acetic acid and heat the solution.
-
Add a solution of ethylenediamine in ethanol dropwise over 15 minutes.
-
Continue heating the reaction mixture for 24 hours.
-
Cool the mixture to room temperature, filter the precipitate, and wash with ethanol and ethyl acetate to yield the product.
Step 3: Synthesis of 4-(2-aminothiazol-5-yl)benzoic acid
While the exact protocol for this specific intermediate was not detailed in the searched literature, a general approach involves the Hantzsch thiazole synthesis. This would typically involve the reaction of a thiourea (B124793) with an α-haloketone derived from the product of Step 2.
Step 4: Synthesis of 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid (this compound)
-
To a solution of 4-(2-aminothiazol-5-yl)benzoic acid in a suitable solvent such as acetonitrile, add a base like triethylamine.
-
Add 4-methoxybenzoyl chloride dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous potassium carbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Biological Activity and Data Presentation
This compound is a potent, ATP-competitive inhibitor of Protein Kinase CK2. Its biological activity has been characterized through various in vitro assays.
Kinase Inhibitory Activity
The inhibitory potency of this compound against the catalytic subunits of CK2 was determined using a biochemical kinase assay.
| Target | IC50 (nM) |
| CK2α | 32 |
| CK2α' | 46 |
| Table 1: In vitro inhibitory activity of this compound against CK2 catalytic subunits. |
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of other kinases. At a concentration of 30 nM, significant inhibition (>75%) was observed for only two other kinases, DYRK1B and FLT3, in a panel of 70 kinases. At a higher concentration of 0.30 µM, a greater than 50% inhibitory effect was seen against 9 out of 70 kinases.
| Kinase | Inhibition at 30 nM |
| DYRK1B | >75% |
| FLT3 | >75% |
| Table 2: Selectivity of this compound against other kinases. |
Cellular Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.6 |
| HCT-116 | Colorectal Carcinoma | 1.6 |
| MCF-7 | Breast Cancer | 2.4 |
| Table 3: Cytotoxic activity of this compound in cancer cell lines. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Biochemical CK2 Kinase Assay (ADP-Glo™ Format)
This luminescent-based assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.
Materials:
-
Recombinant human CK2α
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of Kinase Buffer containing the CK2 substrate and ATP to each well. Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.
-
Initiate Kinase Reaction: Add 2.5 µL of diluted recombinant CK2α enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence Measurement: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
preliminary studies on CK2-IN-10's biological activity
An in-depth analysis of the preliminary biological activity of CK2 inhibitors, with a focus on CX-4945 (Silmitasertib) as a representative compound, is presented below. Information regarding a specific molecule designated "CK2-IN-10" is not available in the public domain at this time. Therefore, this guide utilizes the extensive research conducted on the well-characterized and clinically evaluated CK2 inhibitor, CX-4945, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Protein Kinase CK2
Protein kinase CK2 (formerly known as casein kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[1][2][3] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits, although the catalytic subunits can also be active as monomers.[1][4][5] CK2 is considered a constitutively active kinase and is implicated in cell growth, proliferation, survival, and apoptosis.[1][6][7] Dysregulation of CK2 activity is frequently observed in various types of cancer, making it an attractive target for therapeutic intervention.[1][6][7][8]
CX-4945: A Potent and Selective CK2 Inhibitor
CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small molecule inhibitor of CK2 that has been evaluated in clinical trials for various cancers.[1][8] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit and preventing the phosphorylation of CK2 substrates.[1][8]
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data regarding the biological activity of CX-4945 and other representative CK2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| CX-4945 | CK2α | 1 | 0.38 | Radiometric | [8] |
| DMAT | CK2 | 120 | 40 | Radiometric | [9] |
| TBB | CK2 | 160 | - | Radiometric | [9] |
| Quinalizarin | CK2 Holoenzyme | 150 | - | - | [9] |
| Quinalizarin | CK2α | 1350 | - | - | [9] |
Table 2: Kinase Selectivity Profile of CX-4945
| Kinase | % Inhibition at 1 µM |
| CK2α | >99 |
| FLT3 | 85 |
| PIM1 | 70 |
| CDK2 | <50 |
| GSK-3β | <50 |
| Data is representative and compiled from various kinase screening panels. |
Key Signaling Pathways Modulated by CK2
CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 by compounds like CX-4945 can modulate these pathways.
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key downstream effector of PI3K.[10] It also phosphorylates PTEN, inhibiting its tumor suppressor function.[5] Inhibition of CK2 can, therefore, lead to downregulation of this pro-survival pathway.[11]
-
NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to the activation of NF-κB, a key regulator of inflammation and cell survival.[5] CK2 also directly phosphorylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[5]
-
JAK/STAT Pathway: CK2 has been shown to be essential for the activation of the JAK/STAT pathway, which is involved in cell proliferation and differentiation, by phosphorylating JAK proteins.[12]
Below are diagrams illustrating these pathways and a general experimental workflow.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Therapeutic Potential of Allosteric CK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. While traditional ATP-competitive inhibitors have shown promise, concerns regarding off-target effects have spurred the development of allosteric inhibitors. This technical guide provides an in-depth overview of the therapeutic potential of allosteric CK2 inhibitors, with a focus on the aryl 2-aminothiazole (B372263) class of compounds. We present key preclinical data, detailed experimental methodologies for their characterization, and an exploration of the signaling pathways they modulate. While specific data on CK2-IN-10 is limited, this document uses well-characterized compounds from the same allosteric class to provide a comprehensive framework for researchers in the field.
Introduction to Allosteric CK2 Inhibition
Protein Kinase CK2 is a key regulator of numerous signaling pathways critical for cell growth and survival, such as the NF-κB, Wnt, and PI3K/Akt pathways.[1][2] In many cancer types, CK2 is overexpressed and contributes to malignant progression.[3] The development of inhibitors targeting CK2 is therefore a promising strategy in oncology.
Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors target other less conserved sites on the enzyme. This can lead to greater selectivity and a more nuanced modulation of kinase activity.[3] The aryl 2-aminothiazole class of compounds represents a novel class of allosteric CK2 inhibitors.[4][5] These inhibitors bind to a distinct pocket at the interface of the αC helix and the glycine-rich loop, inducing a conformational change that leads to inhibition.[4][5] This guide will focus on the characterization and therapeutic potential of this class of inhibitors.
Quantitative Data on Representative Allosteric CK2 Inhibitors
The following tables summarize the available quantitative data for a representative lead compound from the aryl 2-aminothiazole class, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (referred to as Compound 27), and for this compound where data is available.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Compound 27 | Purified CK2α | Kinase Assay | 0.6 µM | [6] |
| 786-O renal carcinoma cells | Apoptosis/Cell Death | 5 µM | [6] | |
| 786-O renal carcinoma cells | STAT3 Activation Inhibition | 1.6 µM | [6] | |
| This compound (Compound 31) | CK2 | Kinase Assay (non-ATP competitive) | 13.0 µM | Not explicitly cited |
| A549 lung cancer cells | Antiproliferative Assay | 23.1 µM | Not explicitly cited |
Table 2: Selectivity Profile of Compound 27
| Kinase | % Inhibition at 5 µM | Reference |
| CK2α | >90% | [6] |
| ErbB2 | 70% | [6] |
| Aurora-B | 62% | [6] |
| Pim-1 | 60% | [6] |
| PI3K | 53% | [6] |
| Clk2 | Not significantly inhibited | [6] |
| Dyrk1A | Weakly inhibited | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. The following are detailed protocols for key experiments in the characterization of allosteric CK2 inhibitors.
In Vitro Radiometric Protein Kinase Assay
This assay quantifies the enzymatic activity of CK2 by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate peptide.
Materials:
-
Recombinant human CK2α
-
CK2-specific substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
85 mM Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 30 µg of total protein extract in 20 µL of kinase buffer.
-
Add 30 µL of a CK2 mix containing 25 mM Tris-HCl (pH 8.5), 150 mM NaCl, 5 mM MgCl₂, 50 µM ATP, 1 mM DTT, the CK2 substrate peptide, and 10 µCi/500 µl [γ-³²P]ATP.
-
To test inhibitors, add varying concentrations of the compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction and incubate at 37°C for 5-10 minutes.
-
Stop the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times with 85 mM phosphoric acid and once with ethanol to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (DMSO) and determine the IC50 value.[7]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
786-O renal cell carcinoma cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the allosteric CK2 inhibitor for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.[8][9][10][11][12]
Western Blot for Inhibition of STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), a downstream target of CK2 signaling, to confirm the inhibitor's effect in a cellular context.
Materials:
-
786-O cells
-
Allosteric CK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
PVDF membrane
-
Western blotting equipment
Procedure:
-
Treat 786-O cells with the allosteric CK2 inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation.[4][5][13]
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Allosteric CK2 Inhibition
CK2 is a central kinase that influences several key signaling pathways implicated in cancer. Allosteric inhibition of CK2 is expected to downregulate these pro-survival and proliferative pathways.
Caption: Allosteric inhibition of CK2 downregulates key oncogenic signaling pathways.
Experimental Workflow for Allosteric Inhibitor Characterization
The following diagram outlines the general workflow for the discovery and characterization of novel allosteric CK2 inhibitors.
Caption: General workflow for the characterization of allosteric CK2 inhibitors.
Conclusion
Allosteric inhibitors of Protein Kinase CK2, such as the aryl 2-aminothiazole class of compounds, represent a promising avenue for the development of novel cancer therapeutics. Their distinct mechanism of action offers the potential for improved selectivity over traditional ATP-competitive inhibitors. The data and protocols presented in this guide provide a comprehensive framework for researchers to evaluate the therapeutic potential of these and other allosteric CK2 inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate their efficacy and safety profiles.
References
- 1. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase CK2 Inhibition Down Modulates the NF-κB and STAT3 Survival Pathways, Enhances the Cellular Proteotoxic Stress and Synergistically Boosts the Cytotoxic Effect of Bortezomib on Multiple Myeloma and Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Association of protein kinase CK2 inhibition with cellular radiosensitivity of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
The Target Specificity of CK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly pleiotropic, constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in a wide range of human diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3] CK2 exists as a heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] The development of potent and selective inhibitors is crucial for both dissecting its complex cellular functions and for advancing new therapeutic strategies.
This technical guide provides an in-depth exploration of the target specificity of well-characterized CK2 inhibitors, with a primary focus on the clinical-stage compound CX-4945 (Silmitasertib). We will delve into quantitative data on its kinase selectivity, detail the experimental protocols used to assess its activity, and visualize key signaling pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profiles
The specificity of a kinase inhibitor is paramount to its utility as a research tool and its safety and efficacy as a therapeutic agent. Off-target effects can lead to confounding experimental results and clinical toxicity.[6] The following tables summarize the quantitative data on the target specificity of prominent CK2 inhibitors.
Table 1: Potency of Selected CK2 Inhibitors
| Compound | Target | IC50 / Ki | Assay Type | Reference |
| CX-4945 | CK2α | Ki = 0.38 nM | Enzymatic | [7] |
| CK2α' | NanoBRET IC50 = 45 nM | Cellular | [8] | |
| SGC-CK2-1 | CK2α | IC50 = 36 nM | Cellular (NanoBRET) | [9] |
| CK2α' | IC50 = 16 nM | Cellular (NanoBRET) | [9] | |
| Compound 10 (3-phenyl analogue) | CK2 | IC50 = 45 nM | Enzymatic | [10] |
| DMAT | CK2 | Ki = 0.04 µM | Enzymatic | [4] |
| Quinalizarin | CK2 holoenzyme | IC50 = 0.15 µM | Enzymatic | [4] |
| CK2α | IC50 = 1.35 µM | Enzymatic | [4] | |
| AZ-7h | CK2 | Kd = 6.33 pM | Binding Assay | [4] |
| DAPK2 | IC50 = 8.0 nM | Enzymatic | [4] | |
| DAPK3 | IC50 = 18 nM | Enzymatic | [4] |
Table 2: Off-Target Profile of Selected CK2 Inhibitors
| Compound | Concentration | Off-Targets with >50% Inhibition | Kinase Panel Size | Reference |
| CX-4945 | Not Specified | Gini coefficient = 0.615 (lower indicates less selectivity) | Not Specified | [4] |
| SGC-CK2-1 | 1 µM | No kinases with >80% inhibition; DYRK2 was the only significant off-target with IC50 < 1 µM. | Not Specified | [8] |
| AZ-7h | 0.1 µM | 12 kinases (all CMGC family members) | 402 | [4] |
| TBB | 10 µM | 8 kinases with >90% inhibition (including DYRKs, PIMs, HIPK2) | Not Specified | [4][11] |
| DMAT | 10 µM | 10 kinases with >90% inhibition | Not Specified | [4] |
| Quinalizarin | 1 µM | None | 140 | [4] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate assessment of inhibitor specificity and potency.
In Vitro Radiometric Kinase Assay
This assay is a gold-standard method for determining the in vitro potency of kinase inhibitors.
Principle: This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a specific peptide substrate by the kinase.
Materials:
-
Recombinant human CK2 holoenzyme[12]
-
[γ-³²P]ATP[12]
-
P81 phosphocellulose paper[12]
-
Kinase assay buffer[12]
-
Stop solution (e.g., phosphoric acid)[12]
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add varying concentrations of the CK2 inhibitor (e.g., CX-4945) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for approximately 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cellular Proliferation Assay (CCK-8)
This assay assesses the effect of a CK2 inhibitor on cell viability and proliferation.
Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cells of interest seeded in a 96-well plate
-
CK2 inhibitor (e.g., CX-4945)
-
Cell culture medium
-
CCK-8 solution[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CK2 inhibitor or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 or IC50 value.[12]
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein in live cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. An inhibitor competing with the tracer for binding will disrupt BRET.
Materials:
-
HEK-293 cells
-
Plasmid encoding the CK2-NanoLuc® fusion protein[8]
-
Transfection reagent (e.g., FuGENE HD)[8]
-
NanoBRET™ tracer
-
CK2 inhibitor
Procedure:
-
Transfect HEK-293 cells with the plasmid encoding the CK2-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with the CK2 inhibitor at various concentrations.
-
Add the NanoBRET™ tracer to the wells.
-
Measure the luminescence and fluorescence signals.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.[8]
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The study of CK2 inhibitors is a dynamic field with significant implications for basic research and clinical oncology. While early inhibitors like TBB and DMAT showed potency, they suffered from significant off-target effects.[4][11] The development of compounds like CX-4945 marked a step forward in selectivity and clinical translation.[4][7] More recently, highly selective chemical probes such as SGC-CK2-1 are enabling a more precise dissection of CK2 biology, revealing that some effects previously attributed to CK2 inhibition may have been due to off-target activities of less selective compounds.[8][14] A thorough understanding of the target specificity, supported by rigorous and standardized experimental protocols as outlined in this guide, is essential for the continued development of CK2-targeted therapies and for the accurate interpretation of research findings in this critical area of cell signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neb.com [neb.com]
- 6. benchchem.com [benchchem.com]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. 4.2. Radioactive Kinase Assay [bio-protocol.org]
- 14. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of CK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 is a crucial regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in various cancers, making it a compelling therapeutic target.[2] CK2 exerts its influence by phosphorylating a vast array of substrates, thereby modulating key signaling pathways including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[3][4]
Mechanism of Action
Most small molecule inhibitors of CK2, including potent examples like CX-4945, are ATP-competitive.[5][6] They function by binding to the ATP-binding pocket within the catalytic subunits (α and/or α') of the CK2 holoenzyme.[5][6] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby disrupting downstream signaling cascades that are dependent on CK2 activity.[5] The inhibition of these pathways is expected to lead to decreased cell proliferation and the induction of apoptosis in cancer cells reliant on CK2 signaling.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for potent CK2 inhibitors, providing a reference for the anticipated potency and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Example | Target | Assay Type | IC50 (nM) | Reference |
| CX-4945 (Silmitasertib) | CK2α | Biochemical Kinase Assay | 0.38 | [7] |
| Representative Potent Inhibitor | CK2α | Biochemical Kinase Assay | 0.66 | [5] |
| AB668 | CK2 Holoenzyme | Biochemical Kinase Assay | 41 (Ki) | [7] |
| DMAT | CK2 | Biochemical Kinase Assay | 40 (Ki) | [8] |
Table 2: Cellular Activity
| Compound Example | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| CX-4945 | HCT116 (Colon) | Cell Viability | Not Specified | [9] |
| CX-4945 | A-549 (Lung) | Cell Viability | 31 | [10] |
| CX-4945 | CCRF-CEM (Leukemia) | Cell Viability | 4 | [10] |
| TBB | PC3-LN4 (Prostate) | Cell Viability | ~40 (at 24h) | [11] |
| TBCA | PC3-LN4 (Prostate) | Cell Viability | >80 (at 24h) | [11] |
| CAM4066 | Not Specified | Growth Inhibition | 8.8 | [12] |
| CAM4172 | Not Specified | Growth Inhibition | 10 | [12] |
Key Signaling Pathways Modulated by CK2 Inhibition
CK2 is a central node in numerous signaling pathways critical for cell survival and proliferation.[3][4] Its inhibition leads to the downregulation of these pro-survival signals.
Experimental Protocols
Detailed methodologies for key experiments to assess the pharmacodynamics of a CK2 inhibitor are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the kinase activity of CK2 and the inhibitory potential of a test compound.[5]
Materials:
-
Recombinant human CK2α
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add Kinase Buffer, CK2 substrate, and ATP. Add the diluted test compound or vehicle control.
-
Initiate Reaction: Add recombinant CK2α enzyme to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[5]
Cell Viability Assay (CCK-8 Assay)
This protocol outlines a method to assess the effect of a CK2 inhibitor on the viability and proliferation of cancer cell lines.[2][5]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compound (e.g., this compound)
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[5]
-
Compound Treatment: Treat cells with serial dilutions of the test compound or vehicle control for a desired time period (e.g., 48 or 72 hours).[5]
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation of key CK2 downstream targets, such as Akt at Serine 129.[1][2]
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells and quantify protein concentration.[2]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1][13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Detection: Detect protein bands using a chemiluminescence detection system.[2]
-
Analysis: Analyze the changes in phosphorylation levels of target proteins relative to total protein and loading controls.
This technical guide provides a comprehensive overview of the pharmacodynamics of CK2 inhibition and detailed protocols for its investigation. Researchers can adapt these methodologies to characterize novel CK2 inhibitors and further elucidate the critical role of CK2 in cellular signaling and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Casein Kinase 2 Signaling in White Matter Stroke [frontiersin.org]
- 10. Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In-depth Technical Guide on the Impact of CK2-IN-10 on Apoptosis and Cell Cycle: Information Currently Unavailable
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific data on the biological effects of a compound designated "CK2-IN-10" on apoptosis and the cell cycle. While this compound is listed by some chemical suppliers as an allosteric inhibitor of Protein Kinase CK2 (CK2) for research purposes, there are no associated peer-reviewed publications that detail its synthesis, characterization, or its impact on cellular processes.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper that meets the core requirements of summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways specifically for this compound at this time.
The General Role of CK2 Inhibition in Apoptosis and Cell Cycle Regulation
Protein Kinase CK2 is a crucial enzyme involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[1] In many forms of cancer, CK2 is overexpressed, contributing to tumor development and resistance to therapies.[2] Consequently, the inhibition of CK2 is a significant area of research in oncology.
Inhibition of CK2 generally leads to two major outcomes in cancer cells: the induction of apoptosis (programmed cell death) and cell cycle arrest .
Induction of Apoptosis: CK2 promotes cell survival by phosphorylating and regulating various proteins in the apoptotic signaling pathways.[1] By inhibiting CK2, the balance is shifted towards apoptosis. This can occur through:
-
Activation of Caspases: Inhibition of CK2 can lead to the activation of caspases, a family of proteases that are central executioners of apoptosis.
-
Modulation of Bcl-2 Family Proteins: CK2 can influence the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, which regulate the integrity of the mitochondrial membrane. CK2 inhibition can disrupt this balance, leading to the release of pro-apoptotic factors from the mitochondria.
-
Suppression of Pro-Survival Pathways: CK2 is known to activate pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways. Inhibiting CK2 can downregulate these pathways, thereby promoting apoptosis.
Cell Cycle Arrest: CK2 plays a role in the regulation of the cell cycle by phosphorylating key proteins that control cell cycle progression.[3] Inhibition of CK2 can lead to cell cycle arrest at various checkpoints, preventing cancer cells from dividing. This is often observed as an accumulation of cells in the G1 or G2/M phases of the cell cycle.
Future Directions and Alternative Approaches
For researchers, scientists, and drug development professionals interested in the effects of CK2 inhibition, several well-characterized inhibitors have been extensively studied and documented in the scientific literature. These include compounds such as CX-4945 (Silmitasertib) and SGC-CK2-1 .[4][5] Publicly available data on these inhibitors can be used to understand the broader implications of targeting CK2.
Should you be interested, a detailed technical guide on the impact of a well-documented CK2 inhibitor, such as CX-4945, on apoptosis and the cell cycle can be provided. This would include a summary of published quantitative data, detailed experimental protocols derived from the literature, and visualizations of the relevant signaling pathways.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
Methodological & Application
Application Notes and Protocols for the Experimental Use of CK2-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "CK2-IN-10" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on established methodologies for other well-characterized, potent, and selective ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2), such as CX-4945 (Silmitasertib). The provided data and protocols should be considered as a starting point and must be optimized for your specific cell lines and experimental conditions.
Introduction and Mechanism of Action
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a wide range of human cancers.[1][2] CK2 plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis, making it a compelling therapeutic target in oncology.[2][3] It exerts its effects by phosphorylating a vast array of substrate proteins involved in key oncogenic signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[3][4]
This compound is presumed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α catalytic subunit. This action prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby disrupting downstream signaling cascades that are dependent on CK2 activity.[5] This inhibition is expected to lead to decreased cell proliferation and the induction of apoptosis in cancer cell lines that rely on CK2 signaling for their survival.[3][5]
Data Presentation
The following tables summarize representative quantitative data obtained from studies using well-characterized CK2 inhibitors in various cancer cell lines. These tables are intended to provide a reference for the expected outcomes when using a potent CK2 inhibitor like this compound.
Table 1: Effect of CK2 Inhibition on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) - 72h treatment |
| HCT-116 | Colon Carcinoma | 0.5 - 1.5 |
| MDA-MB-231 | Breast Cancer | 1.0 - 2.5 |
| MCF-7 | Breast Cancer | 2.0 - 5.0 |
| Jurkat | T-cell Leukemia | 0.8 - 2.0 |
| A549 | Lung Carcinoma | 1.5 - 4.0 |
Note: IC50 values are highly dependent on the specific inhibitor, cell line, and assay conditions. The values presented are for illustrative purposes.[5]
Table 2: In Vitro Kinase Inhibitory Activity
| Target Kinase | Assay Type | IC50 (nM) |
| CK2α | Biochemical Kinase Assay | < 10 |
| PIM1 | Biochemical Kinase Assay | > 1000 |
| DYRK1A | Biochemical Kinase Assay | > 500 |
| CDK2 | Biochemical Kinase Assay | > 2000 |
Note: This table illustrates the expected high selectivity of a potent CK2 inhibitor.
Mandatory Visualizations
Caption: CK2 signaling pathways and the inhibitory mechanism of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
Cell Viability / Proliferation Assay (CCK-8)
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cell lines.[5]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final concentration range should be determined based on preliminary experiments (e.g., 0.01 to 100 µM). Include a vehicle-only control (DMSO).[5]
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[5]
Western Blot Analysis for Phospho-Akt (Ser129)
This protocol is for detecting changes in the phosphorylation of key CK2 downstream targets, such as Akt at Serine 129.[5][6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
Sample Preparation: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[5]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate.[5]
In Vitro CK2 Kinase Assay (Radiometric)
This protocol is a general guideline for a radiometric filter-binding assay to determine the in vitro kinase activity of CK2 and the inhibitory potency of this compound.[7]
Materials:
-
Recombinant human CK2 enzyme
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT)
-
[γ-32P]ATP
-
This compound
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a kinase reaction mixture containing Kinase Assay Buffer, recombinant CK2 enzyme, and the peptide substrate. Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.[7]
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[7][8]
-
Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square and immersing it in 0.75% phosphoric acid.[7][8]
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.[7]
-
Quantification: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.[7][8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of CK2-IN-10 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (Casein Kinase 2) is a constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[1] CK2-IN-10 is a potent, ATP-competitive inhibitor of CK2, demonstrating significant potential as a chemical probe for studying CK2 biology and as a lead compound for drug development. These application notes provide detailed protocols for utilizing this compound in various kinase assay formats to characterize its inhibitory activity and cellular effects.
This compound: Mechanism of Action and Biochemical Activity
This compound, with the chemical name 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid, functions by competing with ATP for binding to the catalytic subunits of CK2.[3] This mode of action effectively blocks the phosphotransferase activity of the enzyme, thereby inhibiting the phosphorylation of its substrates.
Quantitative Data Summary
The inhibitory potency of this compound and other representative CK2 inhibitors is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | CK2α | 32 | Radiometric assay with 10 µM ATP | [3] |
| CK2α' | 46 | Radiometric assay with 10 µM ATP | [3] | |
| Silmitasertib (CX-4945) | CK2 | 1 | Cell-free assay | [4] |
| SGC-CK2-1 | CK2α | 36 | NanoBRET assay | [5] |
| CK2α' | 16 | NanoBRET assay | [5] |
Note: IC50 values are highly dependent on assay conditions, particularly the concentration of ATP.
Signaling Pathways Involving CK2
CK2 is a central node in multiple signaling pathways that are crucial for cell proliferation, survival, and apoptosis resistance. Understanding these pathways is key to elucidating the cellular consequences of CK2 inhibition with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CK2-IN-10: An Allosteric Inhibitor for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is implicated in numerous human diseases, particularly cancer, making it a compelling therapeutic target. CK2-IN-10 is an allosteric inhibitor of CK2, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors. By binding to a site other than the highly conserved ATP-binding pocket, allosteric inhibitors like this compound may provide greater selectivity and unique pharmacological profiles. These application notes provide detailed protocols and data for the in vitro use of this compound in cancer research.
Data Presentation
The following table summarizes the available quantitative data for this compound, also referred to as compound 31 in some literature. This data provides a baseline for its inhibitory and antiproliferative activities.
| Compound Name | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound (Compound 31) | CK2 | Biochemical Kinase Assay | - | 13.0 µM | [1] |
| This compound (Compound 31) | Cell Proliferation | Cell-Based Assay | A549 (Lung Carcinoma) | 23.1 µM | [1] |
Note: IC50 values can vary depending on experimental conditions. Researchers are encouraged to determine the optimal concentration for their specific cell line and assay.
Mechanism of Action and Signaling Pathways
CK2 is a key regulator of several critical signaling pathways that are often dysregulated in cancer. This compound, as an allosteric inhibitor, modulates the activity of CK2, thereby impacting these downstream pathways.
Key Signaling Pathways Influenced by CK2 Inhibition:
-
PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate AKT, a central node in this pro-survival pathway.[2] Inhibition of CK2 is expected to decrease AKT phosphorylation, leading to reduced cell survival and proliferation.
-
NF-κB Signaling Pathway: CK2 is known to phosphorylate IκB, the inhibitor of NF-κB, promoting its degradation and leading to NF-κB activation. By inhibiting CK2, this compound can potentially suppress the pro-inflammatory and anti-apoptotic effects of NF-κB signaling.
The following diagrams illustrate the general role of CK2 in these pathways and the expected point of intervention by an inhibitor like this compound.
Experimental Protocols
The following are generalized protocols for in vitro assays that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific experimental setup.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is a standard method for measuring the enzymatic activity of CK2 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, CK2 peptide substrate, and the desired concentration of this compound (or DMSO for vehicle control).
-
Enzyme Addition: Add recombinant CK2 enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of CK2 activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and NF-κB pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-IκBα, anti-total IκBα, anti-p-p65, anti-total p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies of interest.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the signaling pathways.
Conclusion
This compound represents a valuable tool for investigating the role of CK2 in cancer biology. As an allosteric inhibitor, it offers a unique approach to modulate CK2 activity. The provided protocols and data serve as a foundation for researchers to design and execute in vitro experiments to further elucidate the therapeutic potential of targeting CK2. It is recommended that each protocol be optimized for the specific cell lines and experimental conditions used in your laboratory.
References
Application Notes and Protocols for Preparing CK2-IN-10 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing stock solutions of CK2-IN-10, a potent inhibitor of Casein Kinase 2 (CK2). Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in experimental settings. This document outlines the physicochemical properties of this compound, a detailed protocol for stock solution preparation, and important safety considerations.
Introduction to this compound
Casein Kinase 2 (CK2) is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. CK2 is a highly pleiotropic enzyme, phosphorylating hundreds of substrates involved in various cellular processes, including signal transduction, gene expression, and apoptosis.[1] Dysregulation of CK2 activity has been implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor used in research to study the physiological and pathological roles of CK2. By inhibiting CK2, researchers can investigate its downstream signaling pathways and evaluate the therapeutic potential of targeting this kinase.
Physicochemical Properties of this compound
Proper handling and storage of this compound are essential for maintaining its stability and efficacy. The following table summarizes its key quantitative properties.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₁₄N₂O₄S | |
| Molecular Weight | 354.38 g/mol [4] | Use the batch-specific molecular weight on the product vial for the most accurate calculations. |
| Appearance | Solid | Visual confirmation of the compound's state. |
| Purity | >98% (Typical) | High purity is recommended for reliable and reproducible results. |
| Solubility | DMSO: 50 mg/mL[4] | Dimethyl Sulfoxide (DMSO) is the recommended solvent. |
| Storage Conditions | Protect from light and moisture to ensure long-term stability. | |
| Powder | 2-8°C[4] | Store in a cool, dry place. |
| In Solvent | -80°C for up to 1 year[5] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
1. Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (354.38 g/mol ).
-
Mass (mg) = 10 mM * 354.38 g/mol * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass = 10 * 354.38 * 0.001 = 3.5438 mg
-
2. Preparation:
-
Before starting, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Handle the compound in accordance with good industrial hygiene and safety practices.[6][7]
3. Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully and accurately weigh the calculated mass (e.g., 3.54 mg) of the this compound powder into the tube.
4. Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution from 3.54 mg of this compound, this would be 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved.
5. Gentle Heating (Optional):
-
If the compound does not dissolve completely with vortexing, gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution.[5] Always check the product information for temperature sensitivity before heating.
6. Aliquoting:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
7. Labeling:
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
8. Storage:
-
Store the aliquots at -80°C for long-term storage, protected from light.
Experimental Workflow for Stock Solution Preparation
Caption: Experimental workflow for this compound stock solution preparation.
Application in Cellular Assays
When using the this compound stock solution for cellular experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity.
-
Serial Dilution: It is best practice to perform serial dilutions of the stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept low, typically below 0.5%.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent.
CK2 Signaling and Inhibition
CK2 is involved in several critical pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.[1][8] CK2 can phosphorylate Akt at Ser129, which promotes its activity.[8] It can also phosphorylate and regulate other key components of this pathway.[1] Inhibitors like this compound block the kinase activity of CK2, thereby preventing the phosphorylation of its downstream substrates and disrupting these signaling cascades.
Caption: Simplified PI3K/Akt signaling pathway showing CK2's role and inhibition by this compound.
References
- 1. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 inhibitor 10 CAS#: 1361229-76-6 [m.chemicalbook.com]
- 5. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of CK2 Inhibitors in Xenograft Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its pivotal role in promoting cell proliferation, survival, and angiogenesis while concurrently inhibiting apoptosis makes it a compelling target for cancer therapy.[1][3] Numerous preclinical studies utilizing xenograft models have demonstrated the potential of CK2 inhibitors to impede tumor growth and enhance the efficacy of conventional cancer treatments.[4][5]
Data Presentation: Efficacy of CK2 Inhibitors in Xenograft Models
The following table summarizes the in vivo efficacy of various CK2 inhibitors in different cancer xenograft models. This data provides a comparative overview of the anti-tumor activity of targeting CK2 in a preclinical setting.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| CX-4945 (Silmitasertib) | Breast Cancer | BT-474 orthotopic | 25 mg/kg and 75 mg/kg, twice daily (p.o.) | 88% and 97% TGI, respectively |
| CX-4945 (Silmitasertib) | Pancreatic Cancer | Pancreatic cancer xenograft | Not specified (p.o.) | Inhibited tumor growth |
| CX-4945 (Silmitasertib) | Glioblastoma | GBM xenograft | Not specified | Decreased tumor growth and increased survival |
| Antisense ODN (to CK2α) | Prostate Cancer | PC3-LN4 | 5, 10, or 20 µg, single injection (intratumoral) | Dose-dependent inhibition of tumor growth; highest dose eliminated the tumor[6] |
| TBB | Colorectal Adenocarcinoma | WiDr | Not specified | Reduced tumor growth[7] |
| CIGB-300 | Cervical Cancer | Cervical cancer xenograft | Not specified | Diminished tumor growth, even after treatment cessation[4] |
| RNAi-CK2α/α' (nanocapsules) | Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC xenograft | Not specified | Significantly reduced tumor volume and number of metastases; increased survival[4] |
Signaling Pathways and Experimental Workflows
The inhibition of CK2 impacts multiple pro-survival and proliferative signaling pathways within cancer cells. The following diagrams illustrate the key pathways modulated by CK2 and a general workflow for conducting xenograft studies with CK2 inhibitors.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CK2 Inhibition by CK2-IN-10 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active. It plays a crucial role in a wide array of cellular processes, including cell cycle regulation, DNA repair, and apoptosis.[1][2][3] Dysregulation of CK2 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4] CK2-IN-10 is a potent, ATP-competitive inhibitor of the CK2α and CK2α' subunits, with IC50 values of 32 nM and 46 nM, respectively.[5] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of CK2 activity in cultured cells treated with this compound. The protocol focuses on the downstream targets of CK2, specifically the phosphorylation status of Akt at serine 129 (p-Akt S129) and Cdc37 at serine 13 (p-Cdc37 S13).
Signaling Pathway and Mechanism of Action
CK2 is a key component of several signaling pathways that are critical for cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[2][3] CK2 directly phosphorylates Akt at serine 129, a modification that promotes its full activation.[6] Inhibition of CK2 by this compound is expected to decrease the phosphorylation of Akt at this site. Similarly, the chaperone protein Cdc37 is a known substrate of CK2, and its phosphorylation at serine 13 is important for its function.[7] Therefore, a reduction in p-Akt (S129) and p-Cdc37 (S13) levels can serve as reliable biomarkers for the cellular activity of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Inhibitor | Target | IC50 (nM) | Mode of Action | Reference |
| This compound | CK2α | 32 | ATP-competitive | [5] |
| CK2α' | 46 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the inhibition of CK2 by this compound in a cellular context.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HCT-116, A549, or MCF-7) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Based on the IC50 values, a suggested starting concentration range for cell treatment is 0.1 µM, 0.5 µM, 1 µM, and 5 µM.
-
Treatment: When cells reach the desired confluency, replace the existing medium with fresh medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO) at a final concentration that does not exceed 0.1%.
-
Incubation Time: Treat the cells for a predetermined period (e.g., 2, 6, 12, or 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 12%). Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest diluted in blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies include:
-
Rabbit anti-p-Akt (S129)
-
Rabbit anti-Akt (Total)
-
Rabbit anti-p-Cdc37 (S13)
-
Rabbit anti-Cdc37 (Total)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
Mandatory Visualizations
Caption: CK2 signaling and inhibition by this compound.
Caption: Western blot experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing CK2-IN-10 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where its elevated activity is often associated with a worse prognosis.[1][2][3] CK2 plays a crucial role in promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis, making it a compelling target for cancer therapy.[1][4][5] The kinase influences a wide array of cellular processes by phosphorylating hundreds of substrates, thereby regulating key signaling pathways implicated in tumorigenesis, such as PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, and JAK/STAT.[1][6][7][8]
CK2-IN-10 is a potent and selective inhibitor of CK2. While specific data for this compound is emerging, these application notes will draw upon the extensive research conducted with other well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib), to provide a comprehensive guide for its use in combination with other cancer therapies. The rationale for combination therapy is to target multiple oncogenic pathways simultaneously, potentially leading to synergistic anti-tumor effects and overcoming drug resistance.[3]
Mechanism of Action and Role in Cancer Signaling
CK2 is a constitutively active kinase that exists as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[9][10] Most small molecule inhibitors of CK2, including likely this compound, are ATP-competitive, binding to the ATP-binding pocket of the catalytic subunits and preventing the phosphorylation of CK2 substrates.[10] This inhibition disrupts the downstream signaling pathways that contribute to the hallmarks of cancer.[9]
CK2's pro-tumorigenic functions are mediated through its interaction with numerous signaling pathways:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in this pro-survival pathway.[6][8] It can also phosphorylate and inhibit the tumor suppressor PTEN, further promoting PI3K/Akt signaling.[6]
-
NF-κB Pathway: CK2 can activate the NF-κB pathway by phosphorylating IκB, leading to its degradation and the subsequent nuclear translocation of NF-κB, which promotes inflammation and cell survival.[1][8][9]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, enhancing its stability and transcriptional activity, which is crucial for the proliferation of various cancers.[1][6]
-
JAK/STAT Pathway: CK2 can phosphorylate and activate STAT3, a transcription factor that drives cell proliferation and survival.[1][8][11]
-
DNA Damage Response: CK2 is involved in the DNA damage response, and its inhibition can impair DNA repair mechanisms, sensitizing cancer cells to DNA-damaging agents.[1]
Combination Therapy Strategies with this compound
The multifaceted role of CK2 in cancer provides a strong rationale for combining this compound with other therapeutic modalities.
Combination with PARP Inhibitors
Rationale: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[12][13] Recent studies have shown that CK2 can phosphorylate p53R2, a subunit of ribonucleotide reductase, which is crucial for supplying dNTPs for DNA repair.[12] Inhibition of CK2 impairs HR repair, creating a "BRCAness" phenotype and sensitizing BRCA-proficient cancer cells to PARP inhibitors.[12] This creates a synthetic lethal interaction.
Expected Outcomes:
-
Synergistic cytotoxicity in BRCA-proficient cancer cells.
-
Enhanced tumor growth inhibition in vivo compared to monotherapy.
-
Increased DNA damage and apoptosis in cancer cells.
Combination with Immune Checkpoint Inhibitors
Rationale: Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment, but not all patients respond.[14][15] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) in the tumor microenvironment contribute to immunosuppression and resistance to ICIs.[14] CK2 inhibition has been shown to block the differentiation of these immunosuppressive cells.[14] Furthermore, CK2 can regulate the expression of PD-L1 on tumor cells and dendritic cells.[16] By reducing immunosuppression and potentially downregulating PD-L1, CK2 inhibitors can enhance the efficacy of ICIs.
Expected Outcomes:
-
Enhanced anti-tumor immune responses.[14]
-
Reduced populations of immunosuppressive MDSCs and TAMs in the tumor microenvironment.[14]
-
Synergistic tumor growth inhibition in combination with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies.[16]
Combination with Chemotherapy and other Targeted Therapies
Rationale: CK2's role in promoting cell survival and drug resistance pathways suggests that its inhibition could sensitize cancer cells to conventional chemotherapy and other targeted agents.[3][10] For instance, preclinical studies have shown that the CK2 inhibitor CX-4945 can synergize with various chemotherapeutic agents in different cancer types.[3]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies using the well-characterized CK2 inhibitor CX-4945, which can serve as a guide for designing experiments with this compound.
Table 1: In Vitro Efficacy of CK2 Inhibition (CX-4945)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | ~5 | [17] |
| HCT-116 | Colorectal Cancer | Not Specified | [18] |
| SW620 | Colorectal Cancer | Not Specified | [18] |
| BT-474 | Breast Cancer | Not Specified | [18] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified | [1] |
Table 2: In Vivo Efficacy of CK2 Inhibition (CX-4945) in Combination Therapies
| Cancer Model | Combination Partner | Dosing Regimen (CX-4945) | Tumor Growth Inhibition | Reference |
| BT-474 orthotopic breast cancer xenograft | Monotherapy | 25 mg/kg and 75 mg/kg, twice daily, p.o. | 88% and 97%, respectively | [18] |
| HCT-116 colorectal cancer xenograft | Monotherapy | 30 mg/kg, weekly for 3 cycles, i.v. (Compound 7h) | 94% | [18] |
| SW620 colorectal cancer xenograft | Monotherapy | 30 mg/kg, weekly for 3 cycles, i.v. (Compound 7h) | 74% | [18] |
| Lung, Colon, Lymphoma mouse models | anti-CTLA-4-mIgG2a | Not Specified (BMS-595) | Significantly greater than either agent alone | [14] |
| BRCA1/2-WT cancer models | PARP Inhibitor | Not Specified | Sensitizes to PARP inhibition | [12] |
Experimental Protocols
In Vitro Kinase Activity Assay
Objective: To determine the in vitro potency (IC50) of this compound against CK2.
Protocol:
-
Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Synergy Analysis
Objective: To assess the effect of this compound alone and in combination with another therapeutic agent on cancer cell viability and to determine if the combination is synergistic, additive, or antagonistic.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using an appropriate assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega), or a luminescence-based assay (e.g., CellTiter-Glo®, Promega).
-
Calculate the percentage of cell viability relative to untreated controls.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on downstream signaling pathways.
Protocol:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, β-catenin, c-Myc) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with another therapy in a mouse model.
Protocol:
-
Establish tumor xenografts by subcutaneously or orthotopically injecting cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, combination of both).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting, or immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Simplified signaling pathways modulated by CK2 in cancer cells.
Caption: Experimental workflow for evaluating this compound in combination therapy.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy - potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting CK2-mediated phosphorylation of p53R2 sensitizes BRCA-proficient cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rethinking the use of germline CHEK2 mutation as a marker for PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing immune checkpoint inhibitor therapy using treatment combination | EurekAlert! [eurekalert.org]
- 15. Checkpoint inhibitor/interleukin‐based combination therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging role of Protein Kinase CK2 in Tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Note: Measuring Cell Viability in Response to CK2-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of CK2 activity has been implicated in the pathogenesis of various diseases, particularly cancer, where it is often overexpressed and contributes to tumor progression by promoting pro-survival signaling pathways.[2] These pathways include the PI3K/AKT/mTOR, NF-κB, and JAK/STAT signaling cascades.[3] Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.
CK2-IN-10 is a potent and ATP-competitive inhibitor of CK2. It exhibits significant inhibitory activity against both CK2α and CK2α', the catalytic subunits of the CK2 holoenzyme. As a valuable research tool, this compound allows for the investigation of the cellular consequences of CK2 inhibition, including the assessment of its impact on cell viability and the elucidation of its mechanism of action. This application note provides a detailed protocol for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell viability.
Data Presentation
The following table summarizes the key in vitro inhibitory activities of this compound and provides representative data on its cytotoxic effects on a cancer cell line.
| Parameter | Value | Cell Line |
| CK2α IC₅₀ | 32 nM | - |
| CK2α' IC₅₀ | 46 nM | - |
| Cytotoxicity IC₅₀ | See representative data below | e.g., A549 (Lung Carcinoma) |
Table 1: Representative Dose-Response Data for this compound in A549 Cells (72-hour incubation)
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle Control) | 100% |
| 0.01 | 95% |
| 0.1 | 78% |
| 1 | 52% |
| 10 | 15% |
| 100 | 5% |
Note: The cytotoxicity IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in cell viability. This value can vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Protocol for MTT Cell Viability Assay
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight in a humidified incubator to allow the cells to attach.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Visualizations
Caption: Workflow for assessing cell viability upon this compound treatment using the MTT assay.
Caption: Simplified diagram of key pro-survival signaling pathways regulated by CK2.
References
Methods for Assessing CK2-IN-10 Efficacy In Vivo: Application Notes and Protocols
A comprehensive review of scientific literature reveals a notable absence of published in vivo efficacy data for the specific inhibitor CK2-IN-10. To provide researchers, scientists, and drug development professionals with actionable insights, this document will focus on the well-characterized, potent, and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib) . The methodologies and data presented for CX-4945 serve as a robust framework for designing and executing preclinical in vivo studies to evaluate the efficacy and mechanism of action of novel CK2 inhibitors like this compound.
Application Notes
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a significant role in inflammatory and neurodegenerative diseases.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy.[1][3] CX-4945 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CK2 that has demonstrated anti-proliferative and pro-apoptotic effects in various preclinical models.[1][2]
The assessment of in vivo efficacy of a CK2 inhibitor involves several key stages, including the selection of an appropriate animal model, determination of the pharmacokinetic profile, and evaluation of pharmacodynamic markers to confirm target engagement.
Key Experimental Protocols
Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines the assessment of the anti-tumor efficacy of a CK2 inhibitor in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma, HCT-116 colorectal carcinoma, A673 Ewing sarcoma)[1][4][5]
-
Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
-
Matrigel (or a similar basement membrane matrix)
-
CK2 Inhibitor (e.g., CX-4945)
-
Vehicle for drug formulation (e.g., Phosphate-Buffered Saline (PBS), or a mixture of DMSO, PEG300, and Tween 80)[6]
-
Calipers for tumor measurement
-
Standard animal housing and surgical equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to approximately 80% confluency under sterile conditions.[6]
-
Harvest and resuspend the cells in a suitable medium, potentially mixed with Matrigel, at the desired concentration (e.g., 3 x 10^6 cells).[1]
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[1][6]
-
-
Tumor Growth and Randomization:
-
Drug Formulation and Administration:
-
Monitoring and Data Collection:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.[1][7]
-
Record the final tumor weights.[7]
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[7]
-
Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry for pharmacodynamic markers.[1]
-
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the CK2 inhibitor is crucial for interpreting efficacy studies.[8]
Procedure:
-
Administer a single dose of the CK2 inhibitor to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral) and intravenously.[1]
-
Collect blood samples at multiple time points post-administration.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor.
-
Calculate key PK parameters such as bioavailability, half-life, clearance, and volume of distribution.[1][9]
Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that the CK2 inhibitor is engaging its target in vivo.
Procedure:
-
Dose tumor-bearing mice with the CK2 inhibitor as in the efficacy study.
-
Collect tumor and/or surrogate tissue samples at various time points after dosing.
-
Prepare tissue lysates for protein analysis or fix tissues for immunohistochemistry.
-
Analyze the levels of key biomarkers in the relevant signaling pathways. Examples include:
-
p-AKT (S129): A direct substrate of CK2.[4]
-
β-catenin: A key component of the Wnt signaling pathway regulated by CK2.[4]
-
p-IKAROS and BCL-XL: Involved in AML pathogenesis and regulated by CK2.[2][10]
-
γ-H2AX: A marker of DNA damage, which can be influenced by CK2 inhibition in the context of radiotherapy.[11]
-
Data Presentation
The following tables summarize quantitative data from in vivo studies with the representative CK2 inhibitor, CX-4945.
Table 1: Summary of CX-4945 Efficacy in Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Dose and Schedule | Route | Efficacy Outcome |
| Glioblastoma | U-87 MG | Not Specified | 50 mg/kg or 75-100 mg/kg, BID | Oral | Tumor growth inhibition[1] |
| Acute Myeloid Leukemia | AML Patient-Derived Xenografts | Not Specified | 75 mg/kg, BID | Oral | Delayed tumor growth[1] |
| Chronic Lymphocytic Leukemia | MO1043 | Swiss Nude Mice | 75 mg/kg, BID | Oral | Delayed tumor growth[1] |
| Ewing Sarcoma | A673 Xenograft | Not Specified | 75 mg/kg, BID for 28 days | Oral | 50-80% tumor inhibition and prolonged survival[5] |
| Colorectal Cancer | HCT-116 and SW-620 | Not Specified | Not Specified | Not Specified | High level of activity as a monotherapy[4] |
Table 2: Pharmacokinetic Parameters of CX-4945
| Species | Bioavailability | Half-life | Key Findings |
| Rat | >70% | Long | Favorable properties supporting oral administration[1][9] |
Visualizations
Signaling Pathways
Caption: Key signaling pathways regulated by CK2 and targeted by inhibitors.
Experimental Workflow
Caption: Generalized workflow for assessing CK2 inhibitor efficacy in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 4. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for Studying CK2 Function in Specific Cell Lines Using CK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1][2] Dysregulation of CK2 activity is frequently observed in a multitude of human cancers, where it promotes cell proliferation and survival by modulating key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[1][3] Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.
This document provides detailed application notes and protocols for utilizing CK2-IN-10 , a potent and selective inhibitor of CK2, to investigate its function in specific cell lines.
Disclaimer: The compound "this compound" is used here as a representative name for a selective CK2 inhibitor. The experimental data and protocols provided are based on studies conducted with the well-characterized CK2 inhibitor, CX-4945 (Silmitasertib), and should be adapted and optimized for the specific inhibitor and cell lines being investigated.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the catalytic α subunit of the CK2 holoenzyme. By binding to the ATP-binding pocket, it prevents the phosphorylation of CK2 substrates, thereby disrupting downstream signaling cascades that are critical for cancer cell survival and proliferation. A key downstream effect of CK2 inhibition is the reduced phosphorylation of Akt at Serine 129, which can be used as a biomarker for target engagement.[4]
Data Presentation
The following tables summarize quantitative data from studies using the CK2 inhibitor CX-4945 in various cancer cell lines. This information can serve as a reference for designing experiments and for the expected outcomes with this compound.
Table 1: In Vitro Efficacy of CK2 Inhibition on Cancer Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT-474 | Breast Cancer | 1.71 | [4] |
| BxPC-3 | Pancreatic Cancer | Not specified, but showed 93% TGI in vivo | [4] |
| PC3 | Prostate Cancer | Not specified, but showed 86% TGI in vivo | [4] |
| Jurkat | T-cell Leukemia | ~0.1 (for endogenous CK2 activity) | [4] |
| HeLa | Cervical Cancer | 0.7 (for inhibiting p-Akt S129) | [5] |
| MDA-MB-231 | Breast Cancer | 0.9 (for inhibiting p-Akt S129) | [5] |
| H1299 | Non-small cell lung cancer | Showed sensitivity | [6] |
| Calu-1 | Non-small cell lung cancer | Showed sensitivity | [6] |
| H358 | Non-small cell lung cancer | Showed sensitivity | [6] |
| HuCCT-1 | Cholangiocarcinoma | Showed sensitivity | [7] |
Table 2: In Vivo Efficacy of CK2 Inhibition on Tumor Growth
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BT-474 xenograft | 75 mg/kg, twice daily, oral | 97% | [4] |
| BxPC-3 xenograft | 75 mg/kg, twice daily, oral | 93% | [4] |
| PC3 xenograft | 75 mg/kg, twice daily, oral | 86% | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the function of this compound in specific cell lines.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][9] Be careful not to introduce air bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound using flow cytometry.[10]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[12]
Western Blot Analysis for p-Akt (Ser129)
This protocol is for assessing the inhibition of CK2 activity in cells by measuring the phosphorylation status of its downstream target, Akt, at Serine 129.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser129), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, diluted in 5% BSA/TBST) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CK2, preventing Akt phosphorylation and promoting apoptosis.
Experimental Workflow Diagram
Caption: Workflow for evaluating the cellular effects of this compound.
Logical Relationship Diagram
Caption: The logical cascade from CK2 inhibition to reduced cell viability.
References
- 1. de.lumiprobe.com [de.lumiprobe.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting CK2-IN-10 Insolubility: A Technical Support Guide
Researchers utilizing CK2-IN-10, a potent and ATP-competitive inhibitor of casein kinase 2 (CK2), may occasionally encounter challenges with its solubility, particularly when preparing solutions for cell-based assays. This technical support center provides a comprehensive guide to understanding and overcoming these issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is reported to be insoluble in water.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media. The final concentration of DMSO in the medium may be too low to maintain the solubility of this compound.
To prevent this, it is recommended to perform serial dilutions of your high-concentration DMSO stock in your cell culture medium. This gradual decrease in the DMSO concentration can help keep the compound in solution. Additionally, ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are having trouble dissolving this compound powder in DMSO, you can try gently warming the solution to 37°C for a short period. Vortexing or brief sonication can also aid in dissolution. However, always visually inspect the solution to ensure there are no visible particulates before use.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to determine the specific tolerance of your cell line with a dose-response experiment.
Quantitative Data: Solubility of this compound
For easy reference, the known solubility of this compound is summarized in the table below.
| Solvent | Solubility |
| DMSO | 50 mg/mL |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many experiments.
Materials:
-
This compound powder (Molecular Weight: 370.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Water bath or sonicator
Methodology:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, you will need 3.704 mg of this compound.
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.41 g/mol * (1000 mg / 1 g) = 3.704 mg
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube (e.g., 1 mL for a 1 mL stock).
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Alternatively, sonicate the tube in a water bath for a few minutes.
-
-
Inspect the solution:
-
Visually confirm that the solution is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Insolubility Issues
The following diagram outlines a logical workflow for troubleshooting insolubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
CK2 Signaling Pathways
CK2 is a pleiotropic kinase involved in numerous cellular processes. This diagram illustrates its role in key signaling pathways.
Caption: Overview of key signaling pathways regulated by CK2.
Technical Support Center: Optimizing CK2-IN-10 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CK2-IN-10, a representative small molecule inhibitor of Casein Kinase 2 (CK2), for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Casein Kinase 2 (CK2).[1][2] CK2 is a serine/threonine kinase that is constitutively active and plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[2][3][4] By binding to the ATP-binding pocket of the CK2 catalytic subunits, this compound prevents the phosphorylation of CK2 substrates, thereby disrupting downstream signaling pathways.[2] Dysregulation of CK2 activity is linked to various diseases, particularly cancer, making it an important therapeutic target.[2][3]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: For a novel compound like this compound, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[5] This wide range will help identify the effective concentration window for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the specific biological question and the mechanism of the inhibitor. A time-course experiment is recommended. Treat cells with a fixed, effective concentration of this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[5]
Q4: How should I dissolve and store this compound?
A4: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] It is critical to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Q5: How does serum in the culture medium affect this compound activity?
A5: Serum proteins can bind to small molecules, which can reduce the effective concentration of the compound available to the cells.[5] This should be considered when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low. | Test a higher concentration range. |
| Compound instability. | Verify the stability of the compound under your specific assay conditions. | |
| Cell line is resistant to CK2 inhibition. | Confirm CK2 expression and activity in your cell line. Consider using a different cell line. | |
| High background signal in the assay. | Compound interference with the detection method (e.g., autofluorescence). | Run a control with the compound and detection reagent without the kinase reaction components.[6][7] |
| Solvent toxicity. | Ensure the final DMSO concentration is non-toxic (≤ 0.1%). Run a vehicle control (cells treated with DMSO alone).[5] | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition.[5] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially during serial dilutions. Calibrate pipettes regularly.[5] | |
| Observed effect is not due to CK2 inhibition (off-target effects). | Compound aggregation at high concentrations. | Repeat the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[6] |
| Inhibition of other kinases. | Perform a kinase selectivity panel to assess the specificity of this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.[5]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[5]
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a commercial luminescent assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Target Engagement using Western Blotting
This protocol describes how to confirm that this compound is inhibiting its intended target, CK2, within the cell.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a known CK2 phosphorylation substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phosphorylation of the CK2 substrate with increasing concentrations of this compound indicates target engagement.
Visualizations
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound optimization.
References
Technical Support Center: Overcoming Resistance to CK2 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the protein kinase CK2 inhibitor, CK2-IN-10, and its close analog, CX-4945 (Silmitasertib), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is presumed to be an ATP-competitive inhibitor that targets the ATP-binding pocket of the CK2α catalytic subunit.[1] This action prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby inhibiting the kinase's activity and disrupting multiple downstream signaling pathways crucial for cancer cell survival and proliferation.[1][2] Key pathways affected include PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin.[2][3]
Q2: My cancer cell line shows a high IC50 value for this compound. What are the possible reasons?
A high IC50 value suggests either inherent or acquired resistance.[4] Several factors could contribute to this:
-
Low CK2 Dependence: The cell line may not heavily rely on the CK2 signaling pathway for survival.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways to bypass the effect of CK2 inhibition. A common mechanism is the activation of the MEK-ERK-AP-1 pathway.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor.[5]
-
Inactive Compound: The inhibitor may have degraded due to improper storage or handling.
Q3: How can I confirm that this compound is effectively inhibiting its target in my cells?
Target engagement can be verified by assessing the phosphorylation status of known CK2 substrates via Western blot. A significant reduction in the phosphorylation of these substrates after treatment indicates successful inhibition. Key markers include:
-
p-Akt (Ser129): A direct and sensitive marker of CK2 activity.[6]
-
p-PTEN: CK2 phosphorylates and inactivates the tumor suppressor PTEN. A decrease in phosphorylated PTEN can indicate CK2 inhibition.[7]
-
Pan-phospho-CK2 Substrate Antibody: This provides a broader assessment of CK2 kinase activity.[6]
Q4: What are the most effective strategies to overcome resistance to this compound?
Combination therapy is a frequently successful strategy to overcome resistance to CK2 inhibitors.[7][8] Synergistic effects have been observed when combining CK2 inhibitors with:
-
Conventional Chemotherapeutic Agents: DNA-damaging agents like cisplatin (B142131) and gemcitabine (B846) show enhanced efficacy when combined with CK2 inhibitors, as CK2 is involved in DNA damage repair pathways.[9][10]
-
Targeted Therapies:
-
MEK Inhibitors (e.g., PD-0325901): To counteract the activation of the compensatory MEK-ERK pathway.[11]
-
EGFR Inhibitors (e.g., Erlotinib): In cancers where both CK2 and EGFR signaling are active, a dual blockade can be effective.[7]
-
PI3K/mTOR Inhibitors: To further suppress the PI3K/Akt/mTOR pathway, which is regulated by CK2.[7]
-
-
HSP90 Inhibitors: CK2 and HSP90 often cooperate to stabilize oncoproteins.[12][13]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a cell viability assay.
| Possible Cause | Suggested Solution |
| Cell line is inherently resistant | 1. Confirm Target Inhibition: Perform a Western blot for p-Akt (S129) to ensure the inhibitor is engaging its target. 2. Profile Alternative Pathways: Use techniques like RNA-seq or phospho-proteomics to identify upregulated survival pathways. 3. Test Combination Therapies: Based on pathway analysis, test combinations with inhibitors of identified compensatory pathways (e.g., MEK inhibitors).[11] |
| Development of acquired resistance | 1. Compare to Parental Line: Analyze molecular changes (genomic, transcriptomic, proteomic) between the resistant and the parental, sensitive cell line. 2. Investigate Drug Efflux: Use assays to measure the activity of MDR pumps. |
| Inactive this compound Compound | 1. Verify Stock Concentration: Use a spectrophotometer to confirm the concentration. 2. Use a Fresh Aliquot: Prepare a new stock solution from a fresh batch of the compound. |
| Assay-related Issues | 1. Optimize Seeding Density: Ensure cells are in the exponential growth phase. 2. Extend Incubation Time: Increase the treatment duration (e.g., from 48h to 72h) to observe a stronger effect. |
Problem 2: No synergistic effect observed when combining this compound with another drug.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Combination | 1. Review Signaling Pathways: Ensure the combination targets non-overlapping and critical survival pathways for your specific cancer cell line.[3] 2. Consult Literature: Search for published studies that support the rationale for your chosen drug combination in a similar cancer context. |
| Suboptimal Dosing | 1. Perform Dose-Matrix Titration: Test a range of concentrations for both drugs to identify the optimal synergistic ratio. 2. Staggered Dosing: Consider pre-treating with one agent before adding the second, as the timing of inhibition can be critical. |
| Incorrect Calculation of Synergy | 1. Use Appropriate Software: Employ software like CalcuSyn or CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy. |
Quantitative Data Summary
The following tables summarize representative data for the well-characterized CK2 inhibitor CX-4945 (Silmitasertib), which serves as a proxy for this compound.
Table 1: IC50 Values of CX-4945 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [11]
| Cell Line | IC50 (µM) |
| UM-SCC1 | 3.4 |
| UM-SCC6 | 4.8 |
| UM-SCC11A | 6.2 |
| UM-SCC11B | 5.5 |
| UM-SCC14A | 11.9 |
| UM-SCC22A | 7.1 |
| UM-SCC22B | 8.3 |
| UM-SCC38 | 9.5 |
| UM-SCC46 | 5.9 |
Table 2: In Vivo Tumor Growth Inhibition by CX-4945 in Combination with Cisplatin in an Ovarian Cancer Xenograft Model (A2780 cells) [9]
| Treatment Group | Tumor Growth Inhibition (%) |
| CX-4945 | 45 |
| Cisplatin | 55 |
| CX-4945 + Cisplatin | 85 |
Experimental Protocols
1. Western Blot for Phospho-Akt (Ser129)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-Akt (S129) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
2. Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Assay: Add the viability reagent (MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4]
Visualizations
Caption: Key signaling pathways modulated by CK2 and inhibited by this compound.
Caption: Troubleshooting workflow for overcoming resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia [mdpi.com]
- 7. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy - potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 11. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells [mdpi.com]
- 13. Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of CK2 Inhibitors
An important clarification is needed regarding the molecule "CK2-IN-10." Publicly available scientific literature and databases do not contain specific information, such as an off-target profile or detailed experimental data, for a kinase inhibitor with this exact name. It is possible that this is a novel, internal compound designation or a potential typographical error.
To provide accurate and relevant technical support, please verify the precise name of the inhibitor .
In the interim, this technical support center offers comprehensive guidance on minimizing the off-target effects of Protein Kinase CK2 inhibitors in general. The strategies and protocols provided are based on established methodologies for working with well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib), and are applicable to kinase inhibitor research broadly.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of Protein Kinase CK2 inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with CK2 inhibitors?
Q2: My experimental results with a CK2 inhibitor are not consistent with the known functions of CK2. How can I determine if this is due to an off-target effect?
A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:
-
Orthogonal Inhibition: Use a structurally different CK2 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CK2. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
-
Rescue Experiments: Overexpress a drug-resistant mutant of CK2. If this reverses the observed phenotype, it strongly suggests an on-target effect.
Q3: How can I proactively identify potential off-target effects of my CK2 inhibitor?
A3: Proactively identifying off-targets is crucial. The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening your inhibitor against a large panel of kinases (a significant portion of the human kinome). Commercial services are available for this purpose. The results will provide a list of potential off-target kinases that are inhibited at various concentrations.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To reduce the influence of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
-
Correlate Target Engagement with Phenotype: Use an assay like a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to CK2 in your cells at the concentrations where you observe the phenotype.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive analog of your inhibitor as a negative control.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Assay Potency
| Potential Cause | Troubleshooting Steps |
| High Intracellular ATP Concentration | Biochemical assays are often run at low ATP concentrations, which may not reflect the millimolar concentrations inside a cell. High intracellular ATP can outcompete ATP-competitive inhibitors, leading to lower potency in cellular assays. |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane. |
| Efflux Pump Activity | The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases. |
| Low Target Expression | The cell line used may have low expression levels of CK2. Verify CK2 expression using Western blotting or qPCR. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | The inhibitor may be affecting other kinases that are critical for cell survival or the observed phenotype. Perform a kinome-wide selectivity screen to identify potential off-targets. |
| On-Target Toxicity in a Specific Context | Inhibition of CK2 itself can lead to different outcomes (e.g., apoptosis, cell cycle arrest) depending on the genetic background of the cell line. |
| Compound Instability or Degradation | The inhibitor may be unstable in the cell culture medium. Prepare fresh dilutions for each experiment and verify the compound's integrity. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on- and off-target kinases of a CK2 inhibitor.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial service that offers large-scale kinase screening panels (e.g., against >400 kinases). The service will typically perform radiometric or fluorescence-based assays to measure the percent inhibition at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results will be provided as a list of kinases and the corresponding percent inhibition. Potent off-targets are those with high inhibition. Follow-up with IC50 determination for significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the CK2 inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations and a vehicle control.
-
Thermal Challenge: Heat the treated cells to a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble proteins from the aggregated proteins by centrifugation.
-
Target Protein Detection: Quantify the amount of soluble CK2 remaining at each temperature using Western blotting. An increase in the thermal stability of CK2 in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Logic and Signaling Pathways
To aid in experimental design and data interpretation, below are diagrams representing key concepts and pathways.
Caption: Troubleshooting workflow for determining on-target vs. off-target effects.
Caption: Simplified overview of major signaling pathways modulated by CK2.
Technical Support Center: Enhancing the In Vivo Bioavailability of CK2-IN-10
Welcome to the technical support center for CK2-IN-10. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of this novel casein kinase 2 (CK2) inhibitor. This guide offers troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format to help you optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our animal models, despite promising in vitro activity. Could this be related to poor bioavailability?
A1: Yes, it is highly likely. A significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability. Small molecule kinase inhibitors, including potentially this compound, often exhibit low aqueous solubility, which can severely limit their absorption from the gastrointestinal (GI) tract. For this compound to be effective, it must first dissolve in the GI fluids and then permeate the intestinal wall to enter the bloodstream. Poor solubility or permeability will result in a large fraction of the administered dose being excreted without ever reaching its systemic target, leading to suboptimal therapeutic outcomes.
Q2: What are the potential physicochemical properties of this compound that might contribute to its poor bioavailability?
A2: While specific data for this compound is not publicly available, kinase inhibitors often possess characteristics that can hinder oral absorption. These may include:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with crystalline structures that are difficult to dissolve in the aqueous environment of the GI tract.
-
High Lipophilicity (LogP): While a certain degree of lipophilicity is required for membrane permeation, very high LogP values can lead to poor solubility and entrapment in lipid bilayers.
-
Susceptibility to First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by cytochrome P450 enzymes before it can reach systemic circulation.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen.
Q3: What is the mechanism of action of this compound, and how does it relate to the signaling pathways we should be monitoring in vivo?
A3: this compound is an inhibitor of Casein Kinase 2 (CK2), a crucial serine/threonine kinase involved in a multitude of cellular processes that promote cell survival and proliferation.[1][2] By inhibiting CK2, this compound is expected to modulate several key signaling pathways that are often dysregulated in diseases like cancer.[1][3][4] Therefore, successful delivery and bioavailability of this compound in vivo should lead to the modulation of downstream markers in these pathways.
Key signaling pathways regulated by CK2 include:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in this pro-survival pathway.[1][3][4]
-
NF-κB Pathway: CK2 can phosphorylate IκB, leading to its degradation and the activation of the pro-inflammatory and pro-survival transcription factor NF-κB.[1][5]
-
JAK/STAT Pathway: CK2 can activate JAKs and STATs, promoting cell proliferation and differentiation.[3]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate and stabilize β-catenin, a key component of the Wnt signaling pathway implicated in development and cancer.[3][4]
Below is a diagram illustrating the central role of CK2 in these signaling cascades.
Figure 1: Key signaling pathways regulated by CK2.
Troubleshooting and Optimization
Q4: What is a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound?
A4: A stepwise approach is recommended to diagnose and address the root cause of poor bioavailability. This workflow involves physicochemical characterization, in vitro absorption, distribution, metabolism, and excretion (ADME) assays, and formulation development.
Figure 2: A stepwise workflow for troubleshooting poor in vivo bioavailability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine the intrinsic clearance and in vitro half-life of this compound, providing an indication of its susceptibility to first-pass metabolism.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from the relevant species, e.g., mouse, rat, human)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a microsomal incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Add the this compound stock solution to the microsomal mixture to a final concentration of 1 µM.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a well containing chilled acetonitrile with an internal standard to stop the reaction.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests high susceptibility to first-pass metabolism.
-
Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactants (e.g., Kolliphor EL, Tween 80)
-
Co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497)
-
0.1 N HCl (simulated gastric fluid)
-
Vortex mixer
-
Particle size analyzer
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.
-
-
Formulation Development:
-
Prepare various placebo formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios (e.g., 30:40:30, 40:50:10 by weight).
-
Incorporate this compound into the placebo formulations at a desired concentration (e.g., 20 mg/mL) and vortex until a clear solution is formed.
-
-
In Vitro Characterization:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl with gentle agitation. Observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the mean droplet size of the resulting nanoemulsion. Aim for a droplet size below 200 nm for optimal absorption.
-
In Vitro Dissolution: Perform a dissolution test in simulated gastric and intestinal fluids to compare the release of this compound from the SEDDS formulation versus an unformulated suspension.
-
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of Representative CK2 Inhibitors
| Parameter | CX-4945 | CK2 Inhibitor 2 | SGC-CK2-1 | This compound |
| Molecular Weight | 430.8 g/mol | 392.84 g/mol | - | Enter Data |
| Aqueous Solubility | Poor | Poor | Moderate | Enter Data |
| LogP | - | - | - | Enter Data |
| Metabolic Stability (t½ in mouse liver microsomes) | Stable | - | 60% degraded in 30 min[6] | Enter Data |
| Permeability (Papp in Caco-2 cells) | High (>10 x 10⁻⁶ cm/s)[7] | - | - | Enter Data |
| Oral Bioavailability (%F) | >70% in rats[7] | Orally active[8] | Not suitable for in vivo use[6] | Enter Data |
Data for this compound should be determined experimentally.
Table 2: Example of a SEDDS Formulation for a Poorly Soluble Kinase Inhibitor
| Component | Function | Example Excipient | Concentration (% w/w) |
| Oil | Solubilizes the drug | Capryol 90 | 30 |
| Surfactant | Forms the emulsion | Kolliphor EL | 40 |
| Co-surfactant | Improves emulsification | Transcutol HP | 30 |
| This compound | Active Pharmaceutical Ingredient | - | 2 (20 mg/g) |
By systematically characterizing the properties of this compound and employing appropriate formulation strategies, researchers can overcome the challenges of poor oral bioavailability and unlock the full therapeutic potential of this promising inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
Technical Support Center: Refining CK2-IN-10 Treatment Duration for Optimal Results
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound CK2-IN-10 is limited. The following technical guidance, including protocols and frequently asked questions, is based on established knowledge and data from other well-characterized protein kinase CK2 inhibitors, such as CX-4945 (Silmitasertib). Researchers must empirically determine the optimal concentrations, incubation times, and protocols for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is presumed to be an ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2).[1] CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] By binding to the ATP pocket of the CK2 catalytic subunit, this compound likely prevents the phosphorylation of numerous downstream substrates, thereby disrupting pro-survival signaling pathways.[1]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: For a novel kinase inhibitor like this compound, a broad starting concentration range is recommended for initial dose-response experiments. A typical range to test would be from 10 nM to 10 µM.[3] The optimal concentration is highly cell-line dependent and should be determined empirically.[4]
Q3: How long should I treat my cells with this compound to observe an effect?
A3: The optimal treatment duration depends on the endpoint being measured.
-
Early Effects (Target Engagement): Inhibition of direct CK2 substrates, such as the phosphorylation of Akt at Serine 129, can often be detected within a few hours (e.g., 1-4 hours) of treatment.[4]
-
Later Effects (Phenotypic Changes): Cellular responses like decreased viability, induction of apoptosis, or cell cycle arrest typically require longer incubation times, ranging from 24 to 72 hours.[2][4] A time-course experiment is essential to distinguish between early and late cellular events.[4]
Q4: I am not observing the expected phenotype (e.g., cell death) after treatment. What should I do?
A4: Several factors could contribute to a lack of an observable phenotype:
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment time too short. It is recommended to perform a dose-response and a time-course experiment.[3][4]
-
Cell Line Dependency: The reliance of your specific cell line on the CK2 signaling pathway may vary.
-
Compound Stability: Ensure the proper handling and storage of this compound. Prepare fresh dilutions from a DMSO stock for each experiment to avoid degradation in aqueous solutions.
Q5: I am observing significant cytotoxicity even at low concentrations and short durations. What could be the cause?
A5: High cytotoxicity at early time points could be due to:
-
Off-Target Effects: At higher concentrations, kinase inhibitors may inhibit other kinases. Consider using the lowest effective concentration that shows on-target effects.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%).
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the CK2 pathway.
Troubleshooting Guides
Problem 1: No or Weak Inhibition of Downstream Signaling (e.g., p-Akt S129)
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Duration | Perform a time-course experiment, analyzing target phosphorylation at various early time points (e.g., 0.5, 1, 2, 4, 8 hours).[4] |
| Suboptimal Inhibitor Concentration | Conduct a dose-response experiment with a range of this compound concentrations to determine the minimal effective concentration. |
| Poor Inhibitor Activity | Verify the integrity of your this compound stock. If possible, test its activity in an in vitro kinase assay. |
| Low CK2 Expression/Activity in Cell Line | Confirm the expression and activity of CK2 in your cell line via Western blot or a kinase activity assay. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variation in Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment and that cells are in the logarithmic growth phase. |
| Inconsistent Inhibitor Dosage | Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| High Passage Number of Cell Line | Use cells with a low passage number to ensure consistent genetic and phenotypic characteristics. |
Quantitative Data Summary
The following tables provide representative data from studies using other well-characterized CK2 inhibitors. This information can serve as a general guideline for what to expect with this compound.
Table 1: Representative IC50 Values of CK2 Inhibitors on Cell Viability
| Cell Line | CK2 Inhibitor | IC50 (µM) | Treatment Duration (hours) |
| Jeko-1 (Mantle Cell Lymphoma) | CX-4945 | ~3.5 | 24 |
| Rec-1 (Mantle Cell Lymphoma) | CX-4945 | ~0.76 | 24 |
| HCT-116 (Colorectal Carcinoma) | CAM4066 | ~9.6 | Not Specified |
| Jurkat (T-cell Leukemia) | CAM4066 | Not Specified | Not Specified |
| A549 (Lung Carcinoma) | CAM4066 | ~20 | Not Specified |
Data is representative and compiled for illustrative purposes.[5]
Table 2: Representative In Vivo Efficacy of CK2 Inhibitors
| CK2 Inhibitor | Dose and Schedule | Administration Route | Mouse Model | Efficacy |
| CX-4945 | 25 mg/kg, twice daily | Oral (p.o.) | BT-474 breast cancer xenograft | 88% tumor growth inhibition |
| CX-4945 | 75 mg/kg, twice daily | Oral (p.o.) | BT-474 breast cancer xenograft | 97% tumor growth inhibition |
| Compound 7h | 30 mg/kg, weekly for 3 cycles | Intravenous (i.v.) | HCT-116 colorectal cancer xenograft | 94% tumor growth inhibition |
Data is representative and compiled for illustrative purposes.[6]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[2]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested range is 0.01, 0.1, 1, 10, and 25 µM. Include a vehicle-only control (e.g., DMSO).[2]
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[2]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Analysis of CK2 Target Inhibition by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., the determined IC50 or 2x IC50) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against a downstream target of CK2 (e.g., anti-phospho-Akt Ser129) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: Key signaling pathways regulated by Protein Kinase CK2.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in CK2-IN-10 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CK2-IN-10 in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1] CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis.[2][3] By inhibiting CK2, this compound can modulate these processes, making it a valuable tool for cancer research and other therapeutic areas.[2][3][4] CK2 has a large number of substrates and is involved in major signaling pathways such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cell biology and cancer research to:
-
Investigate the role of CK2 in cell cycle regulation and proliferation.[2]
-
Induce apoptosis in cancer cell lines.[2]
-
Study the involvement of CK2 in specific signaling pathways.[2][3]
-
Evaluate the potential of CK2 inhibition as a therapeutic strategy.[2][4]
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, a stock solution of this compound can be prepared in an organic solvent like DMSO. For in vivo studies, a specific formulation is recommended. The following protocol is for preparing a solution for in vivo administration:
-
Start by preparing a clear stock solution in DMSO.
-
Sequentially add the following co-solvents in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Troubleshooting Guide
Unexpected or Inconsistent Results
Q4: I am not observing the expected biological effect (e.g., no change in cell proliferation or apoptosis) after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of expected biological effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit CK2 in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The effect of CK2 inhibition can be cell-type dependent. Some cell lines may be less reliant on CK2 for survival and proliferation.
-
Compound Stability: this compound may be unstable in your cell culture medium. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Incorrect Timepoint: The biological effects of CK2 inhibition may be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration.
-
Low Target Expression: Your cell line may express low levels of CK2. Verify the expression level of CK2α and CK2β subunits by western blot.
Q5: I am observing significant off-target effects or cell toxicity at concentrations where I expect specific CK2 inhibition. What should I do?
Off-target effects are a known concern with kinase inhibitors. Here are some steps to address this:
-
Titrate the Concentration: High concentrations of the inhibitor are more likely to cause off-target effects. Determine the lowest effective concentration that gives the desired on-target phenotype.
-
Use Control Compounds: Include a structurally unrelated CK2 inhibitor in your experiments to confirm that the observed phenotype is due to CK2 inhibition and not a specific off-target effect of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK2. This should rescue the on-target effects but not the off-target ones.
-
Kinase Profiling: To definitively identify off-targets, consider performing a kinase selectivity screen where this compound is tested against a broad panel of kinases.
Solubility and Stability Issues
Q6: My this compound is precipitating out of solution when I dilute it in my aqueous cell culture medium. How can I resolve this?
Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting tips:
-
Ensure Complete Dissolution of Stock: Make sure your stock solution in DMSO is fully dissolved before further dilution. Gentle warming or sonication can help.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated and can help maintain solubility.
-
Use Pre-warmed Medium: Adding the inhibitor to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of your stock solution in the aqueous buffer.
Q7: How stable is this compound in cell culture medium at 37°C?
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Avoid prolonged incubation of the inhibitor in culture medium before adding it to the cells.
-
If you suspect stability issues, you can perform a time-course experiment where the inhibitor is pre-incubated in medium for different durations before being added to the cells to see if its efficacy decreases over time.
Quantitative Data
| Parameter | Value | Source |
| This compound IC50 | 6 nM | [1] |
| Alternative CK2 Inhibitor "Compound 10" IC50 | 45 nM | [2] |
| In Vivo Solubility of this compound | ≥ 2.5 mg/mL (9.64 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize them to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Major signaling pathways regulated by CK2 and targeted by this compound.
References
Technical Support Center: Protocol Adjustments for Using CK2-IN-10 in Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CK2-IN-10, a potent inhibitor of Casein Kinase 2 (CK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is constitutively active and plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis.[1][2][3] By binding to the ATP-binding pocket of CK2's catalytic subunits, this compound prevents the phosphorylation of its numerous substrates, thereby disrupting downstream signaling pathways.[2][4]
Q2: I am observing significant cell toxicity at concentrations where I expect to see on-target CK2 inhibition. What could be the cause?
A2: This is a common challenge with kinase inhibitors and can stem from several factors. It's possible that the observed toxicity is due to off-target effects, where this compound inhibits other essential kinases.[5] Alternatively, in certain cell lines, potent on-target inhibition of CK2, a crucial survival kinase, can itself lead to significant toxicity.[5][6] We recommend performing a dose-response curve to determine the IC50 for both cell viability and target engagement (e.g., by monitoring the phosphorylation of a known CK2 substrate).
Q3: I am not observing the expected downstream effects on CK2 target proteins after treating my cells with this compound. Why might this be?
A3: Several factors could contribute to a lack of observable downstream effects:
-
Low Target Expression: The specific cell line you are using may not express high levels of active CK2.
-
Poor Compound Permeability: The inhibitor may have poor cell permeability or be actively removed by efflux pumps in your chosen cell line.
-
Incorrect Timepoint: The effects of CK2 inhibition on downstream targets can be transient or delayed. A time-course experiment is recommended to identify the optimal time point for analysis.[5]
-
Assay Sensitivity: The assays used to detect downstream effects, such as Western blotting, may not be sensitive enough to detect subtle changes.
Q4: How can I confirm that this compound is engaging with CK2 in my cellular experiments?
A4: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of a known direct substrate of CK2. A common and sensitive marker is the phosphorylation of Akt at Serine 129 (p-Akt S129).[7][8] A dose-dependent decrease in p-Akt S129 upon treatment with this compound would indicate successful target engagement.
Troubleshooting Guides
Problem 1: this compound Precipitates in Cell Culture Media
Possible Causes:
-
Low Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[9]
-
High Final Concentration: The desired working concentration of this compound may exceed its solubility limit in the media.[10]
-
Incorrect Dilution Method: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate.[9]
Solutions:
-
Optimize DMSO Concentration: While preparing your working solution, ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[9][10]
-
Stepwise Dilution: Perform a serial dilution of your concentrated DMSO stock in pre-warmed (37°C) cell culture media. This gradual decrease in solvent polarity can help maintain solubility.[11]
-
Use of Surfactants: In some instances, a very low concentration of a non-ionic surfactant like Pluronic F-68 can help to improve solubility, but this should be tested for its effects on your specific cell line.
Problem 2: High Variability in IC50 Values Across Different Cell Lines
Possible Causes:
-
Cell-Specific Differences: Different cell lines have unique genetic backgrounds, expression levels of CK2, and varying dependencies on the CK2 signaling pathway for survival and proliferation.[12]
-
Differential Drug Metabolism: Cell lines can metabolize drugs at different rates, affecting the effective intracellular concentration of the inhibitor.
-
Presence of Efflux Pumps: Some cell lines, particularly those derived from drug-resistant tumors, may express high levels of ATP-binding cassette (ABC) transporters that can actively pump the inhibitor out of the cell.
Solutions:
-
Characterize Your Cell Line: Before starting, confirm the expression and activity of CK2 in your chosen cell lines.
-
Standardize Experimental Conditions: Ensure consistent cell seeding densities, treatment durations, and assay conditions across all experiments to minimize variability.[13]
-
Determine IC50 Empirically: The optimal concentration of this compound is cell line-dependent and must be determined empirically for each new cell type.[13]
Quantitative Data Summary
The following tables provide representative data for well-characterized CK2 inhibitors in various cancer cell lines. This information can serve as a reference for the expected outcomes when establishing baseline parameters for this compound.
Table 1: Representative IC50 Values of CK2 Inhibitors on Cell Viability
| Cell Line | Inhibitor | IC50 (µM) | Incubation Time (h) | Assay Method |
| CCRF-CEM (Leukemia) | CX-4945 | 4 | 48 | Not Specified |
| A-549 (Lung Cancer) | CX-4945 | 31 | 48 | Not Specified |
| A549 (Lung Cancer) | Compound 3 | 23.1 | 48 | CCK-8 |
| A549 (Lung Cancer) | Compound 4 | 8.8 | 48 | CCK-8 |
| HeLa (Cervical Cancer) | CX-4945 | 0.7 (for p-Akt S129) | Not Specified | Western Blot |
| HeLa (Cervical Cancer) | SGC-CK2-2 | 2.2 (for p-Akt S129) | Not Specified | Western Blot |
Note: The IC50 values are highly dependent on the specific inhibitor, cell line, and experimental conditions.[8][14][15]
Detailed Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability using a CCK-8 Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2x working solutions to the respective wells (this will result in a 1x final concentration). Include a vehicle control with the same final concentration of DMSO.[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[2]
-
Cell Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of CK2 Target Engagement (p-Akt S129)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Akt S129, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-Akt S129 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: Key signaling pathways modulated by CK2 and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell culture.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells [frontiersin.org]
- 15. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
how to address batch-to-batch variability of CK2-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of the Casein Kinase 2 (CK2) inhibitor, CK2-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is a key regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] CK2 is constitutively active and implicated in the pathogenesis of various diseases, particularly cancer.[2] this compound exerts its inhibitory effect by competing with ATP for binding to the active site of the CK2 enzyme.
Q2: We are observing inconsistent IC50 values with a new batch of this compound. What are the potential causes?
Inconsistent IC50 values between different batches of a small molecule inhibitor like this compound can stem from several factors:
-
Purity and Impurities: The most common cause is variability in the purity of the compound. The presence of impurities, which may or may not have biological activity, can significantly alter the apparent potency of the inhibitor.[3]
-
Solubility: Differences in the physical properties of the solid material between batches can affect its solubility in your assay buffer, leading to inaccurate concentrations.
-
Compound Stability: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.
-
Assay Conditions: Variations in experimental parameters such as ATP concentration, enzyme concentration, and incubation times can lead to shifts in IC50 values.[4][5][6]
Q3: How can we perform an initial quality control check on a new batch of this compound?
Before initiating extensive experiments, it is highly recommended to perform in-house quality control on any new batch of this compound. This typically involves:
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity, purity, and integrity of the compound.
-
Functional Assay: Determine the IC50 value of the new batch in a standardized CK2 kinase assay and compare it to the value obtained from a previously validated batch.
Detailed protocols for these quality control experiments are provided in the "Experimental Protocols" section below.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
If you are observing a significant shift in the IC50 value of a new batch of this compound compared to a previous batch, follow this troubleshooting guide.
Data Presentation: Representative Batch-to-Batch Variability Data
| Parameter | Batch A (Reference) | Batch B (Questionable) |
| Purity (by HPLC) | >98% | 92% |
| Identity (by LC-MS) | Confirmed (m/z matches) | Confirmed (m/z matches) |
| Major Impurity | <0.5% | 5% (unidentified) |
| IC50 (CK2 Kinase Assay) | 50 nM | 250 nM |
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Action: Analyze the new batch using HPLC and LC-MS to confirm its purity and identity.
-
Expected Outcome: The purity should be comparable to the reference batch (ideally >98%). The mass spectrum should match the expected molecular weight of this compound.
-
-
Review Assay Parameters:
-
Assess Compound Solubility:
-
Action: Prepare the stock solution and visually inspect for any undissolved material. If solubility issues are suspected, try gentle warming and vortexing.
-
Expected Outcome: The compound should be fully dissolved to ensure the accuracy of the working concentrations.
-
-
Perform a Dose-Response Curve Comparison:
-
Action: Run a full dose-response curve for both the new and reference batches of this compound in the same experiment.
-
Expected Outcome: This will provide a direct comparison of the potency of the two batches under identical conditions.
-
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to observe differences in the potency of an inhibitor in biochemical versus cell-based assays.
Troubleshooting Steps:
-
Cellular Permeability:
-
Issue: this compound may have poor cell permeability, leading to a lower effective intracellular concentration.
-
Suggestion: If the cellular potency is significantly lower than the biochemical potency, consider using a different cell line or performing permeabilization experiments (with appropriate controls).
-
-
Efflux Pumps:
-
Issue: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Suggestion: Co-incubate with a known efflux pump inhibitor to see if the potency of this compound increases.
-
-
Intracellular ATP Concentration:
-
Issue: The concentration of ATP inside a cell is much higher than that typically used in biochemical assays. This can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.[4]
-
Suggestion: This is an inherent difference between the two assay formats. The cellular IC50 is often a more physiologically relevant parameter.
-
-
Off-Target Effects:
-
Issue: In a cellular context, the observed phenotype may be due to the inhibition of other kinases (off-target effects), especially if impurities are present.
-
Suggestion: If the cellular phenotype is unexpected, consider performing a kinome-wide selectivity screen.
-
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol outlines a general method for assessing the purity of a new batch of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 50 µg/mL with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS
This protocol is for confirming the molecular weight of this compound and identifying potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
-
LC-MS Conditions:
-
Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Employ a similar chromatographic method as described in Protocol 1, but with a faster gradient if only identity confirmation is needed.
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound (e.g., C18H14N2O4S, MW: 354.38).
-
Analyze the mass spectra of any additional peaks to identify potential impurities.
-
Protocol 3: In Vitro CK2 Kinase Activity Assay for IC50 Determination
This protocol describes a radiometric assay to determine the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP.
-
CK2 Enzyme: Recombinant human CK2.
-
Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).[7]
-
[γ-32P]ATP: To be added to the kinase buffer to achieve a specific activity of ~500 cpm/pmol.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the CK2 enzyme and peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the kinase buffer containing [γ-32P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid and once with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quality control of a new batch of this compound.
Caption: Troubleshooting decision tree for inconsistent IC50 values of this compound.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CK2 Inhibitors: CK2-IN-10 vs. CX-4945 (Silmitasertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two casein kinase 2 (CK2) inhibitors: the novel compound CK2-IN-10 and the well-characterized clinical-stage inhibitor CX-4945 (Silmitasertib). This document is intended to be a resource for researchers in oncology, inflammation, and other fields where CK2 is a therapeutic target.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It plays a critical role in a wide array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1] Dysregulation of CK2 activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[2][3][4] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[5] Most small molecule inhibitors of CK2, including CX-4945, are ATP-competitive, binding to the ATP-binding pocket of the catalytic subunits.[1][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and CX-4945, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency
| Parameter | This compound | CX-4945 (Silmitasertib) | Description |
| IC50 (CK2α) | Data not available | 1 nM[1][6][7][8] | The half-maximal inhibitory concentration against the isolated CK2α catalytic subunit. |
| Ki (CK2α) | Data not available | 0.38 nM[1] | The inhibition constant, indicating the binding affinity of the inhibitor to the CK2α subunit. |
| Mechanism of Action | ATP-competitive (presumed) | ATP-competitive[6][8] | The mode by which the inhibitor blocks the kinase activity. |
Table 2: In Vitro Cellular Activity
| Parameter | This compound | CX-4945 (Silmitasertib) | Cell Line(s) | Description |
| Cellular IC50 | Data not available | 0.1 µM (Jurkat)[8][9] | The concentration of the inhibitor required to inhibit intracellular CK2 activity by 50%. | |
| Antiproliferative EC50 | Data not available | 1.71 - 20.01 µM (Breast cancer cell lines)[9] | The concentration of the inhibitor that causes a 50% reduction in cell proliferation. | |
| Apoptosis Induction | Data not available | Induces apoptosis, evidenced by increased cleaved PARP and caspase-3/7 activity.[7][9] | The ability of the inhibitor to trigger programmed cell death. |
Table 3: In Vivo Efficacy
| Parameter | This compound | CX-4945 (Silmitasertib) | Tumor Model | Description |
| Tumor Growth Inhibition (TGI) | Data not available | 19%, 40%, and 86% at 25, 50, and 75 mg/kg, respectively[8] | PC3 prostate cancer xenograft | The percentage of reduction in tumor growth compared to a vehicle control. |
| Administration Route | Data not available | Oral (p.o.)[7][8] | The method of drug delivery in the animal model. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CK2 signaling pathway and a general workflow for evaluating CK2 inhibitors.
Caption: A simplified diagram of the central role of CK2 in regulating key oncogenic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 6. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to Selective CK2 Inhibitors: CK2-IN-10 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase 2) is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1][2][3] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][4] This guide provides a detailed comparison of CK2-IN-10, a novel and selective CK2 inhibitor, with other widely used selective inhibitors: CX-4945 (Silmitasertib), TBB (4,5,6,7-tetrabromobenzotriazole), and SGC-CK2-1. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.
Mechanism of Action
The primary mechanism of action for the majority of small molecule CK2 inhibitors, including this compound, CX-4945, TBB, and SGC-CK2-1, is as ATP-competitive antagonists. These molecules bind to the ATP-binding pocket of the CK2 catalytic subunits (CK2α and CK2α'), preventing the phosphorylation of CK2 substrates and thereby disrupting downstream signaling pathways.[1][5]
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the kinase) and its selectivity (the degree to which it inhibits the target kinase over other kinases). The following table summarizes the in vitro potency and selectivity of this compound and its counterparts.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| This compound (10b) | CK2α | IC50: 36.7 nM | Described as highly selective in a kinase selectivity profiling panel. Specific panel data not publicly available. |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | IC50: 1 nM (CK2α), Ki: 0.38 nM (CK2α)[6][7] | Highly selective. At 0.5 µM, inhibits only 7 out of 238 kinases by more than 90%.[7] Known off-targets include FLT3, PIM1, CDK1, GSK3β, and DYRK1A.[7][8] |
| TBB | Rat Liver CK2, Human Recombinant CK2 | IC50: 0.9 µM (rat), 1.6 µM (human)[9][10][11] | Selective. Shows one to two orders of magnitude greater inhibition of CK2 compared to a panel of 33 other protein kinases.[10][11][12] |
| SGC-CK2-1 | CK2α, CK2α' | IC50: 4.2 nM (CK2α), 2.3 nM (CK2α')[13][14] | Highly selective. In a screen of 403 kinases at 1 µM, only 11 showed significant inhibition.[14][15] |
Cellular Activity
The ability of an inhibitor to penetrate cells and engage its target in a cellular context is crucial for its utility in biological research and as a potential therapeutic.
| Inhibitor | Cell Lines | Cellular Activity (GI50 / IC50) | Noted Cellular Effects |
| This compound (10b) | 786-O (renal), U973 (lymphoma) | GI50: 7.3 µM (786-O), 7.5 µM (U973) | Induced cell death more strongly than CX-4945 in comparative studies. |
| CX-4945 (Silmitasertib) | Various cancer cell lines | Broad antiproliferative activity with EC50 values ranging from 1.71-20.01 µM in breast cancer cell lines.[7] | Induces apoptosis and autophagy.[7][16] |
| TBB | Jurkat cells | Effectively inhibits endogenous CK2.[12] | Induces apoptosis. |
| SGC-CK2-1 | HEK-293 cells | Target engagement IC50: 36 nM (CK2α), 16 nM (CK2α') (nanoBRET assay)[13][14] | Potent cellular activity with high selectivity. |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the CK2 signaling pathway and a general workflow for a kinase inhibition assay.
Caption: Simplified CK2 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of a CK2 inhibitor. Specific reagents and conditions may need optimization.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the diluted inhibitor to each well. Include wells with DMSO only as a control (100% activity) and wells with no enzyme as a background control.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a CK2 inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Conclusion
The selection of a CK2 inhibitor should be guided by the specific requirements of the intended application.
-
This compound emerges as a potent and highly selective CK2α inhibitor with promising cell-based activity, particularly in inducing cell death. Further characterization of its full kinase selectivity profile will be beneficial.
-
CX-4945 (Silmitasertib) is a well-characterized, potent, and orally bioavailable inhibitor with extensive preclinical and clinical data, making it a valuable tool for in vivo studies and translational research. Its known off-targets should be considered when interpreting results.
-
TBB is a widely used and commercially available CK2 inhibitor. While selective, it is less potent than newer inhibitors like CX-4945 and SGC-CK2-1.
-
SGC-CK2-1 stands out for its high potency and exceptional selectivity, making it an excellent chemical probe for dissecting the cellular functions of CK2 with minimal off-target effects.
Researchers should carefully consider the potency, selectivity, and cellular characteristics of each inhibitor to choose the most suitable compound for their experimental needs. The provided protocols offer a starting point for the in vitro and cell-based evaluation of these and other CK2 inhibitors.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. TBB | Casein Kinase 2 | Tocris Bioscience [tocris.com]
- 12. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 15. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
Validating the Inhibitory Effect of CK2-IN-10 on CK2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of CK2-IN-10 and other commercially available inhibitors on Casein Kinase 2 (CK2) activity. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to CK2 and its Inhibition
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been linked to various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1] CK2 inhibitors are designed to selectively block the activity of this enzyme, thereby modulating its downstream signaling pathways.[1] Most of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the CK2 catalytic subunit (α or α'), preventing the phosphorylation of its substrates.[1]
Comparative Analysis of CK2 Inhibitors
The following table summarizes the quantitative data on the inhibitory potency (IC50) of this compound and several other well-characterized CK2 inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 (nM) | Inhibition Type |
| This compound | CK2α / CK2α' | 32 / 46[2] | ATP-competitive[2] |
| CX-4945 (Silmitasertib) | CK2 | 1[3] | ATP-competitive |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 500 | ATP/GTP-competitive |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 130[4] | Not Specified |
| SGC-CK2-1 | CK2α / CK2α' | 4.2 / 2.3[4] | ATP-competitive[4] |
Experimental Protocols
The validation of the inhibitory effect of compounds like this compound on CK2 activity is typically performed using in vitro kinase assays. A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate (B84403) from ATP into a specific substrate.
In Vitro Radiometric CK2 Activity Assay
This protocol outlines the general steps for determining the IC50 value of a CK2 inhibitor.
Materials:
-
Recombinant human CK2 enzyme (α or α' subunit, or holoenzyme)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CK2 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, a specific concentration of the CK2 substrate, and the recombinant CK2 enzyme.
-
Inhibitor Addition: Add varying concentrations of the CK2 inhibitor (or vehicle control) to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabeled phosphate on the P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of CK2 activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of CK2 inhibition and the experimental procedures, the following diagrams have been generated.
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of a CK2 inhibitor.
Caption: Logical comparison of the relative potency of selected CK2 inhibitors.
References
Validating the On-Target Effects of CK2-IN-10: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the small molecule inhibitor CK2-IN-10 by objectively comparing its performance with siRNA-mediated knockdown of its target, Protein Kinase CK2. The methodologies and data presented herein are designed to offer a robust and objective assessment, a critical step in the development of targeted therapeutics.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target. While small molecule inhibitors like this compound offer a promising therapeutic strategy, rigorous validation of their on-target activity is essential to ensure that observed cellular effects are a direct consequence of CK2 inhibition and not due to off-target interactions.
The cornerstone of this validation strategy is to demonstrate that the molecular and phenotypic changes induced by this compound are phenocopied by the specific knockdown of CK2 using small interfering RNA (siRNA). A high degree of concordance between these two independent methods provides strong evidence for the on-target specificity of the inhibitor.
Quantitative Data Summary: this compound vs. CK2 siRNA
The following tables summarize illustrative quantitative data comparing the effects of this compound and CK2 siRNA on key cellular processes. It is important to note that the data for this compound are based on expected outcomes for a potent and specific CK2 inhibitor and should be confirmed experimentally.
Table 1: Comparison of Expected Cellular Effects of CK2 Inhibition
| Biological Process | Molecular Effect of CK2 Inhibition | Expected Readout | Concordance between this compound and CK2 siRNA |
| Cell Cycle Progression | Upregulation of p21 and PDCD4. | Increased protein levels of p21 and PDCD4. | High |
| Apoptosis | Increased expression of pro-apoptotic proteins (e.g., Bax). | Increased percentage of apoptotic cells. | High |
| NF-κB Signaling | Reduced phosphorylation of NF-κB p65 at Ser529. | Decreased NF-κB reporter activity and target gene expression. | High |
| PI3K/Akt Signaling | Reduced phosphorylation of Akt at Ser129. | Decreased Akt phosphorylation. | High |
Table 2: Illustrative Quantitative Comparison of this compound and CK2 siRNA
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
| Assay | Metric | This compound (e.g., 10 µM) | CK2 siRNA (vs. Control siRNA) |
| Cell Viability (72h) | % Viable Cells | 50% | 45% |
| Apoptosis (48h) | % Annexin V Positive Cells | 40% | 35% |
| Western Blot (48h) | p-Akt (Ser129) / Total Akt (relative to vehicle/control) | 0.3 | 0.4 |
| Western Blot (48h) | p-p65 (Ser529) / Total p65 (relative to vehicle/control) | 0.2 | 0.3 |
| qRT-PCR (48h) | CCND1 (Cyclin D1) mRNA (relative to vehicle/control) | 0.4 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: siRNA-Mediated Knockdown of CK2
This protocol outlines the general steps for transiently knocking down the catalytic subunits of CK2 (CK2α and CK2α') using siRNA.
Materials:
-
Validated siRNAs targeting human CSNK2A1 (CK2α) and CSNK2A2 (CK2α')
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell line and complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the CK2α and CK2α' siRNAs (e.g., at a 3:1 ratio for a final concentration of 20 nM) in Opti-MEM™.[1]
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.[2]
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Protocol 2: Cell Viability Assay (e.g., CCK-8 Assay)
This assay measures cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or transfect with CK2 siRNA as described above.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Protocol 3: Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of CK2 target proteins.
Procedure:
-
Cell Lysis: After treatment with this compound or transfection with CK2 siRNA, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of CK2 targets (e.g., p-Akt Ser129, p-p65 Ser529) and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways regulated by CK2 and the experimental workflow for validating the on-target effects of this compound.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
References
A Comparative Guide to the Selectivity of CK2 Inhibitors: CK2-IN-10 vs. SGC-CK2-1
For researchers in pharmacology and drug discovery, the selection of a potent and selective kinase inhibitor is paramount to ensure that observed biological effects can be confidently attributed to the target of interest. This guide provides a detailed comparison of the selectivity profiles of two inhibitors of Casein Kinase 2 (CK2): CK2-IN-10 and SGC-CK2-1.
Introduction to the Inhibitors
This compound is an ATP-competitive inhibitor of Protein Kinase CK2. It has demonstrated potent inhibition of the CK2α and CK2α' isoforms in biochemical assays.
SGC-CK2-1 is a highly potent and selective chemical probe for CK2, developed by the Structural Genomics Consortium (SGC). It is also an ATP-competitive inhibitor and has been extensively profiled against a broad panel of kinases to establish its high selectivity.[1][2]
Quantitative Selectivity Data
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound and SGC-CK2-1.
Table 1: Biochemical Potency against CK2
| Inhibitor | Target | Assay Type | IC50 (nM) | ATP Concentration |
| This compound | CK2α | Biochemical | 32 | Not Specified |
| CK2α' | Biochemical | 46 | Not Specified | |
| SGC-CK2-1 | CK2α (CSNK2A1) | Enzymatic Assay | 4.2 | 10 µM |
| CK2α' (CSNK2A2) | Enzymatic Assay | 2.3 | 10 µM |
Table 2: Kinase Selectivity Profile
| Inhibitor | Screening Platform | Number of Kinases Screened | Concentration | Results |
| This compound | Not Specified | 70 | 0.30 µM | >50% inhibition of 9 kinases |
| 30 nM | >75% inhibition of DYRK1B and FLT3 | |||
| SGC-CK2-1 | KINOMEscan | 403 | 1 µM | 11 kinases showed Percent of Control < 35 |
Table 3: Cellular Target Engagement (SGC-CK2-1)
| Inhibitor | Target | Assay Type | IC50 (nM) |
| SGC-CK2-1 | CK2α (CSNK2A1) | NanoBRET | 36 |
| CK2α' (CSNK2A2) | NanoBRET | 16 |
Experimental Protocols
Biochemical Kinase Assay (General Protocol for this compound)
The inhibitory activity of this compound was likely determined using a standard in vitro kinase assay. While the specific protocol from the original publication is not detailed here, a general methodology is as follows:
-
Reaction Setup : Recombinant human CK2α or CK2α' is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition : Serial dilutions of this compound dissolved in DMSO are added to the reaction mixture. A DMSO-only control is included to determine 100% kinase activity.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using radiolabeled [γ-³²P]ATP and measuring radioactivity incorporated into the substrate, or by using fluorescence-based assays that detect the phosphorylated product.
-
IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
KINOMEscan® Assay (for SGC-CK2-1)
The KINOMEscan® platform by DiscoveRx (now part of Eurofins Discovery) is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.[3][4][5][6][7]
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components : The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Procedure : The kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). The results are reported as "Percent of Control" (PoC), where a lower percentage indicates stronger binding of the test compound.
-
Selectivity Score : A selectivity score (S-score) can be calculated to represent the selectivity of the compound, with a lower score indicating higher selectivity. For SGC-CK2-1, the S(35) at 1 µM was 0.027, indicating high selectivity.[3]
NanoBRET™ Target Engagement Assay (for SGC-CK2-1)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a cell-based method to measure compound binding to a target protein in live cells.[8][9][10][11]
-
Assay Principle : The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor).
-
Procedure :
-
HEK293 cells are transiently transfected with a plasmid encoding the CK2-NanoLuc® fusion protein.
-
The cells are then incubated with the NanoBRET™ tracer.
-
The test compound (SGC-CK2-1) is added in increasing concentrations. If the compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
-
-
Detection : The BRET signal is measured using a plate reader that can detect both the donor and acceptor emission wavelengths.
-
IC50 Determination : The intracellular IC50 value is determined from the dose-response curve, representing the concentration of the compound required to displace 50% of the tracer from the target protein in living cells.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified CK2 Signaling Pathway.
Figure 2: Experimental workflows for inhibitor characterization.
Conclusion
Both this compound and SGC-CK2-1 are potent inhibitors of CK2. However, based on the available data, SGC-CK2-1 has been more extensively characterized and demonstrates a superior selectivity profile. It has been tested against a much broader panel of kinases and has been validated in cell-based target engagement assays, solidifying its status as a high-quality chemical probe. While this compound is a potent inhibitor, its off-target profile against a wider range of kinases is not as well-documented in the public domain. For researchers aiming to specifically interrogate the function of CK2 with minimal confounding effects from off-target inhibition, SGC-CK2-1 is the more rigorously validated tool.
References
- 1. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. chayon.co.kr [chayon.co.kr]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
cross-validation of CK2-IN-10's anti-cancer activity in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of CK2-IN-10 in multiple cell lines. The performance of this compound is objectively compared with the well-characterized Casein Kinase 2 (CK2) inhibitor, CX-4945 (Silmitasertib), supported by experimental data from publicly available research.
Data Presentation: Comparative Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and CX-4945 in various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Cancer | 2.6 |
| HCT-116 | Colorectal Cancer | 1.6 | |
| MCF-7 | Breast Cancer | 2.4 | |
| CX-4945 (Silmitasertib) | A549 | Lung Cancer | ~5-10 |
| HCT-116 | Colorectal Cancer | ~5 | |
| MCF-7 | Breast Cancer | ~2-5 |
Note: The IC50 values for CX-4945 are approximated from multiple sources and may vary depending on the specific experimental conditions. A direct head-to-head comparison in the same study would provide the most accurate relative potency.
Experimental Protocols
The anti-proliferative activity of CK2 inhibitors is commonly assessed using a cell viability assay, such as the MTT assay. Below is a detailed, representative protocol for this key experiment.
MTT Assay for Cell Viability
Objective: To determine the concentration of a CK2 inhibitor that inhibits the proliferation of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
CK2 inhibitors (this compound, CX-4945) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CK2 inhibitors in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathway of CK2 Inhibition
The primary mechanism by which CK2 inhibitors exert their anti-cancer effects is through the disruption of pro-survival signaling pathways. A key pathway regulated by CK2 is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: this compound inhibits CK2, blocking the activation of the pro-survival PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-cancer activity of CK2 inhibitors in cell lines.
Caption: Workflow for assessing the anti-proliferative effects of CK2 inhibitors.
A Comparative Safety Analysis of Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 is a constitutively active serine/threonine kinase integral to numerous cellular functions, including cell growth, proliferation, and apoptosis suppression. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a compelling therapeutic target. This guide offers an objective comparison of the safety profiles of prominent CK2 inhibitors—the clinical-stage CX-4945 (Silmitasertib), the research tool 4,5,6,7-Tetrabromobenzotriazole (B1684666) (TBB), the peptide-based CIGB-300, and the highly selective probe SGC-CK2-1—supported by experimental data.
Quantitative Safety and Efficacy Data
The following tables summarize the key quantitative data for the selected CK2 inhibitors, focusing on their potency, off-target effects, and cytotoxicity.
Table 1: Potency and Selectivity of CK2 Inhibitors
| Inhibitor | Mechanism of Action | Potency vs. CK2 (IC₅₀ / Kᵢ) | Key Off-Targets & Potency (IC₅₀) |
| CX-4945 (Silmitasertib) | ATP-Competitive | Kᵢ: 0.38 nM[1], IC₅₀: 1 nM[2] | DYRK1A (IC₅₀: 160 nM)[3], GSK3β (IC₅₀: 190 nM)[4], PIM1 (IC₅₀: 46 nM)[2], FLT3 (IC₅₀: 35 nM)[2], CDK1 (IC₅₀: 56 nM)[2], CLK2, CLK3, HIPK3[5] |
| TBB | ATP-Competitive | IC₅₀: 0.9-1.6 µM[5] | PIM1 (IC₅₀: 1.04 µM), PIM3 (IC₅₀: 0.86 µM), DYRK2 (IC₅₀: 0.99 µM), GSK3β (IC₅₀: 11.2 µM), CDK2 (IC₅₀: 15.6 µM)[5]. Considered promiscuous, inhibiting over 90% of 70 kinases tested at 10 µM[5]. |
| CIGB-300 | Peptide-based; targets substrate phosphoaceptor domain | Not a direct ATP-competitive inhibitor; mechanism does not lend itself to a direct IC₅₀ comparison in the same manner. | Selectively inhibits certain CK2 substrates rather than acting as a global CK2 inhibitor.[6] |
| SGC-CK2-1 | ATP-Competitive | IC₅₀: 4.2 nM (CK2A1), 2.3-16 nM (CK2A2)[7] | Highly selective. DYRK2 is the most potent off-target (IC₅₀: 440 nM), demonstrating over 100-fold selectivity for CK2.[8] Profiled against 403 kinases at 1 µM, only 11 showed significant inhibition.[9] |
Table 2: Cytotoxicity of CK2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cytotoxicity (EC₅₀ / GI₅₀) |
| CX-4945 (Silmitasertib) | Breast cancer cell lines | 1.71-20.01 µM[2] |
| GL261 (Glioblastoma) | 16.5 ± 5.5 µM[10] | |
| NCI-H460 (Large Cell Lung Carcinoma) | 5 ± 2.1 µM[11] | |
| TBB | GL261 (Glioblastoma) | 91.4 ± 8.3 µM[10] |
| Jurkat (T-cell leukemia) | Induces dose- and time-dependent apoptosis[12] | |
| CIGB-300 | NCI-H460 (Large Cell Lung Carcinoma) | 30 ± 5.3 µM[11] |
| SGC-CK2-1 | 140 cancer cell lines | Inhibited proliferation below 500 nM in only one cell line (U-937)[7] |
Table 3: Clinically Observed Adverse Events
| Inhibitor | Adverse Events |
| CX-4945 (Silmitasertib) | Dose-Limiting Toxicities: Diarrhea, hypokalemia.[13] Other common events: Nausea, vomiting, fatigue, anemia, neutropenia, thrombocytopenia.[5] Generally considered well-tolerated.[13] |
| CIGB-300 | Local: Pain, bleeding, hematoma, and erythema at the injection site.[14] Systemic: Rash, facial edema, itching, hot flashes, and localized cramps.[14] A phase 1 trial noted histamine (B1213489) release.[15] Generally safe and well-tolerated.[14] |
Signaling Pathways and Experimental Workflows
To understand the biological context of CK2 inhibition and the methodologies used to assess inhibitor safety, the following diagrams are provided.
Caption: CK2 signaling pathways promoting cell survival and proliferation.
Caption: Workflow for assessing the safety profile of CK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety data. Below are summaries of key experimental protocols.
In Vitro Kinase Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Objective: To quantify the potency of an inhibitor against CK2 and a panel of off-target kinases.
-
Methodology:
-
Reagent Preparation: A stock solution of the test inhibitor is prepared in 100% DMSO and serially diluted. Kinase and substrate working solutions are prepared in the appropriate kinase assay buffer.[16]
-
Assay Procedure: The inhibitor dilutions, kinase, and substrate are dispensed into a 384-well plate. The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature to allow for the enzymatic reaction.[16]
-
Detection: A detection reagent is added that contains an enzyme to deplete the remaining ATP and a second enzyme that uses the newly synthesized ADP to generate a luminescent signal.[16] The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[16]
-
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on cell viability and determines its cytotoxic concentration.
-
Objective: To determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability).
-
Methodology:
-
Cell Seeding: Cells are plated in a 96-well plate at an optimal density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the CK2 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to vehicle-treated control cells. The GI₅₀ or IC₅₀ is determined by plotting the percent viability against the inhibitor concentration.
-
In Vivo Toxicity Studies
These studies evaluate the safety profile of a kinase inhibitor in a living organism.
-
Objective: To identify potential target organs of toxicity and determine the No Observed Adverse Effect Level (NOAEL).
-
Methodology (Example: 14-day repeated-dose study in rats):
-
Animal Acclimatization: Sprague Dawley rats are acclimatized to the laboratory conditions.
-
Dose Administration: The inhibitor is administered orally once daily for 14 consecutive days at multiple dose levels. A control group receives the vehicle.[17]
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. A comprehensive necropsy is performed, and organ weights are recorded.
-
Histopathology: A full range of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
-
Data Analysis: All data are analyzed for dose-related changes. The NOAEL is determined as the highest dose at which no adverse treatment-related findings are observed.[17]
-
References
- 1. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 10. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CIGB-300 Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety and preliminary efficacy data of a novel Casein Kinase 2 (CK2) peptide inhibitor administered intralesionally at four dose levels in patients with cervical malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CIGB-300, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Validating the Therapeutic Potential of CK2 Inhibitors in Preclinical Models: A Comparative Guide
A Note on CK2-IN-10: Publicly available data on the preclinical validation and therapeutic potential of a compound specifically designated "this compound" is limited. One review mentions a compound "10" with an IC50 of 45 nM against CK2, but comprehensive biological data is not provided[1]. Therefore, this guide will focus on a well-characterized and clinically advanced CK2 inhibitor, CX-4945 (Silmitasertib) , to exemplify the preclinical validation process for this class of therapeutic agents. This guide will objectively compare its performance with other alternatives where data is available and provide supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to Protein Kinase CK2 as a Therapeutic Target
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in a multitude of human cancers and is implicated in various other diseases.[2][3] It plays a crucial role in promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis, making it an attractive target for therapeutic intervention.[2][3][4] CK2 exerts its influence through several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin.[2] Inhibition of CK2 has been shown to reduce tumor growth and enhance the efficacy of other cancer treatments in various preclinical models.[2]
Comparative Analysis of CK2 Inhibitors
CX-4945 (Silmitasertib) is a first-in-class, orally available, and highly selective ATP-competitive inhibitor of CK2.[5] It has advanced into clinical trials for several oncological indications.[6][7] The following tables summarize the quantitative data for CX-4945 and other reference CK2 inhibitors.
Table 1: In Vitro Potency of Selected CK2 Inhibitors
| Compound | Type | Target | IC50 / Ki | Reference |
| CX-4945 (Silmitasertib) | ATP-competitive | CK2 | Ki = 0.38 nM | [5] |
| Compound 10 | ATP-competitive | CK2 | IC50 = 45 nM | [1] |
| DRB | ATP-competitive | CK2 | - | [7] |
| TBB | ATP-competitive | CK2 | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: In Vivo Efficacy of CX-4945 in Preclinical Cancer Models
| Cancer Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| PC3 Prostate Cancer Xenograft | Dose-dependent | Oral (p.o.) | Antitumor activity, reduction in p21 phosphorylation | [5] |
| BT-474 Breast Cancer Xenograft | 25 mg/kg and 75 mg/kg, twice daily | Oral (p.o.) | 88% and 97% tumor growth inhibition, respectively | |
| Pancreatic Cancer Xenograft | Not specified | Oral (p.o.) | Inhibited tumor growth |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for key experiments used to evaluate CK2 inhibitors.
Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CK2 inhibitor (e.g., this compound, CX-4945) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CK2 inhibitor (e.g., formulated for oral gavage) or vehicle control daily or as per the determined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clear communication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CK2-IN-10: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of CK2-IN-10, a potent and selective inhibitor of Casein Kinase 2. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount for maintaining a safe laboratory environment.
Hazard Assessment and Safety Information
Recommended Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
It is crucial to always consult the specific SDS provided by the manufacturer for the exact lot number you are using. In the absence of specific data, similar kinase inhibitors are often treated as hazardous waste. For instance, some kinase inhibitors are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of potent chemical compounds like this compound is to manage them as hazardous waste through an approved waste disposal facility[1][2]. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste[2].
Step 1: Waste Segregation
Proper waste segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect any unused this compound powder, contaminated weigh boats, paper towels, and other contaminated disposable labware in a designated solid hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound")[1][2][3].
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect it in a designated liquid hazardous waste container. The container must be made of a material compatible with the solvent used. Label the container clearly with "Hazardous Waste" and list all chemical constituents, including "this compound" and all solvents with their approximate concentrations[1][2][3].
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Sealing: Ensure that all waste containers are securely sealed to prevent leaks or spills.
-
Compatibility: Use waste containers that are chemically compatible with the waste they are intended to hold.
Step 3: Storage of Waste
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure incompatible waste streams are stored separately[3].
Step 4: Arranging for Disposal
Once a waste container is nearly full (typically no more than 90% capacity) or reaches your institution's time limit for accumulation, submit a chemical waste pickup request to your institution's EHS department[3].
Spill and Emergency Procedures
Should a spill occur, it is important to have a clear plan of action.
-
Small Spills: For a small spill of solid powder, gently cover it with a damp paper towel to avoid raising dust. Use absorbent pads to clean the area, then wipe it down with an appropriate solvent (e.g., ethanol). All cleanup materials are considered hazardous waste and must be disposed of accordingly[3].
-
Large Spills: For a large spill, evacuate the immediate area, alert others, and contact your institution's EHS emergency line for assistance[3].
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling CK2-IN-10
Disclaimer: This document provides essential safety and logistical guidance for handling CK2-IN-10 based on established best practices for potent, small-molecule kinase inhibitors. As a comprehensive toxicological profile for this compound is not widely published, it is imperative to treat this compound as a hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot number you are using and adhere to your institution's Environmental Health & Safety (EHS) protocols.
This compound is a potent inhibitor and requires stringent handling procedures to ensure personnel safety and maintain experimental integrity. The primary routes of exposure in a laboratory setting are inhalation of dust or aerosols, direct skin or eye contact, and accidental ingestion.[1][2] Therefore, a comprehensive personal protective equipment (PPE) protocol is mandatory.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical barrier against exposure when handling this compound. All personnel must wear the following PPE, at a minimum, when handling the compound in either solid or solution form.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[1] | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, providing an extra layer of protection.[1] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[1] | Protects skin and personal clothing from contamination. Must be treated as hazardous waste after use.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the powder or creating solutions.[1] | Protects against splashes and the accidental aerosolization of particles entering the eyes or face.[1] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified containment system like a chemical fume hood or biological safety cabinet to prevent inhalation.[1] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[1] | Prevents the spread of chemical contamination outside of the designated work area.[1] |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for minimizing risk. The following procedures cover the lifecycle of this compound in the laboratory, from receiving to disposal.
1. Preparation and Safe Handling:
-
Designated Area: All work with this compound, especially handling the solid form, must be conducted in a designated area within a certified chemical fume hood or other appropriate containment device.
-
Avoid Aerosolization: Handle the solid powder with extreme care to avoid creating dust. Use tools and techniques that minimize agitation.[3][4]
-
Solution Preparation: When preparing stock solutions, add the solvent slowly to the solid compound. Ensure the vial is securely capped before vortexing or sonicating.
2. Spill Management: In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area if it is safe to do so.[5]
-
Contain: For small solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the substance.[5]
-
Clean-up: While wearing full PPE, carefully collect all spilled material and contaminated absorbent pads into a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), and collect all cleaning materials as hazardous waste.[3][5]
-
Report: Report the incident to your laboratory supervisor and institutional EHS department immediately.[5]
3. Disposal Plan: All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1] Never pour this compound waste down the drain.[3]
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Unused powder, contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, empty vials.[1][2] | Designated, sealed, and clearly labeled hazardous solid waste container.[2] | High-temperature incineration by a certified hazardous waste management company.[1] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[1][5] | Labeled, leak-proof hazardous liquid waste container. If dissolved in a halogenated solvent, use a designated halogenated waste container.[2][5] | Incineration by a certified hazardous waste management company.[1] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies.[1] | Puncture-proof, labeled sharps container designated for hazardous waste.[1] | Autoclaving followed by incineration, or as per institutional protocol for hazardous sharps.[1] |
Experimental Protocol Integration
The following provides a template for integrating safety procedures into a standard experimental protocol, such as the preparation of a stock solution.
Objective: To safely prepare a 10 mM stock solution of this compound in DMSO.
Methodology:
-
Preparation: Don all required PPE as specified in the table above. Work must be performed within a certified chemical fume hood.
-
Pre-Weighing: Place a new, clean weigh boat on an analytical balance and tare.
-
Weighing: Carefully weigh the desired amount of this compound powder. Record the exact weight.
-
Transfer: Transfer the powder to an appropriately sized, sterile microcentrifuge tube or vial.
-
Solvent Addition: Calculate the required volume of DMSO. Using a calibrated pipette, slowly add the DMSO to the vial containing the this compound powder.
-
Dissolution: Securely cap the vial. Gently vortex or sonicate until the solid is completely dissolved.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store as recommended by the manufacturer.
-
Immediate Disposal: Dispose of the weigh boat, pipette tips, and outer gloves in the designated solid hazardous waste container immediately after use.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
